GS-704277
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N6O8P/c1-7(14(24)25)20-30(26,27)28-4-9-11(22)12(23)15(5-16,29-9)10-3-2-8-13(17)18-6-19-21(8)10/h2-3,6-7,9,11-12,22-23H,4H2,1H3,(H,24,25)(H2,17,18,19)(H2,20,26,27)/t7-,9+,11+,12+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHPTSNEWCZBDF-NIFWRESRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N6O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Architecture of GS-704277: An Intermediate Metabolite of Remdesivir
GS-704277 is a pivotal intermediate alanine metabolite of the antiviral prodrug Remdesivir (GS-5734).[1] Its formation is a crucial step in the intracellular cascade that ultimately yields the active antiviral agent. This technical guide provides a detailed overview of the structure, metabolic pathway, and analytical quantification of this compound.
Chemical Structure and Properties
This compound is a phosphoramidate derivative of the nucleoside analog GS-441524. Its formal chemical name is N-phosphono-L-alanine, P→6-ester with 2-C-(4-aminopyrrolo[2,1-f][1][2]triazin-7-yl)-2,5-anhydro-D-altrononitrile.
Key structural and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉N₆O₈P | |
| Molecular Weight | 442.3 g/mol | |
| SMILES | O=P(N--INVALID-LINK--C(O)=O)(O)OC[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--(C#N)O1 | |
| Solubility | Soluble in DMSO | |
| λmax | 246 nm |
Metabolic Activation Pathway
This compound is not administered directly but is formed intracellularly from its parent prodrug, Remdesivir. The metabolic activation of Remdesivir is a multi-step process designed to efficiently deliver the active nucleoside triphosphate to the site of viral replication.
Remdesivir, a phosphoramidate prodrug, is designed to be cell-permeable. Once inside the cell, it undergoes hydrolysis, a reaction catalyzed by enzymes such as carboxylesterase 1 (CES1) and cathepsin A (CatA), to form this compound. This intermediate is then further metabolized. The P-N bond is hydrolyzed by phosphoramidase-type enzymes, like histidine triad nucleotide-binding protein 1 (HINT1), to release the nucleoside monophosphate (GS-441524). This monophosphate is subsequently phosphorylated by cellular kinases to the active nucleoside triphosphate analog (GS-443902), which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).
References
GS-704277: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-704277 is a critical intermediate metabolite of the broad-spectrum antiviral prodrug, Remdesivir (GS-5734). As the direct product of Remdesivir's initial intracellular hydrolysis, this compound represents a key step in the bioactivation pathway leading to the pharmacologically active nucleoside triphosphate analog. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to this compound, tailored for researchers and professionals in drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.
Discovery and Scientific Context
The discovery of this compound is intrinsically linked to the development of Remdesivir by Gilead Sciences. Remdesivir was identified through a rigorous screening program aimed at discovering potent inhibitors of viral RNA-dependent RNA polymerase (RdRp) for treating infections caused by RNA viruses, such as the Ebola virus and coronaviruses.[1] The ProTide (prodrug of a nucleotide) strategy was employed for Remdesivir, designing it as a phosphoramidate prodrug of a nucleoside analog (GS-441524) to enhance intracellular delivery.
This compound was identified and characterized during the in vitro and in vivo metabolic studies of Remdesivir. These studies revealed that upon entering a cell, Remdesivir is rapidly metabolized. The first step in this metabolic cascade is the hydrolysis of the ester group in Remdesivir, a reaction catalyzed primarily by carboxylesterase 1 (CES1) and to a lesser extent by cathepsin A (CatA). This hydrolysis leads to the formation of the alanine metabolite, this compound.[2] this compound is then further metabolized to the nucleoside monophosphate, which is subsequently phosphorylated to the active triphosphate form that inhibits viral replication.[3]
Metabolic Pathway of Remdesivir and the Role of this compound
The intracellular conversion of Remdesivir to its active form is a multi-step process. This compound is the first stable metabolite in this pathway.
Synthesis of this compound
The synthesis of the two key precursors has been described in the literature:
-
GS-441524 (the nucleoside core): Synthesized from a protected ribolactone and the pyrrolo[2,1-f][2][4]triazine base.
-
Alanine phosphoramidate moiety: Prepared from L-alanine, a phenol, and a phosphorus oxychloride derivative.
A potential synthetic workflow is depicted below.
Physicochemical and Pharmacokinetic Properties
This compound is a crystalline solid with defined physicochemical properties. Its pharmacokinetic profile has been characterized in healthy volunteers and patients.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1911579-04-8 | |
| Molecular Formula | C₁₅H₁₉N₆O₈P | |
| Molecular Weight | 442.3 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | |
| λmax | 246 nm |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Dose)
| Parameter | Value | Population | Reference |
| Tmax (h) | ~0.75 | Healthy Subjects | |
| Cmax (ng/mL) | ~246 | Healthy Subjects | |
| AUCtau (ng*h/mL) | ~462 | Healthy Subjects | |
| Elimination Half-life (h) | ~1.3 | Healthy Subjects |
Experimental Protocols
The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. The following protocol is a representative example of a validated LC-MS/MS method for the determination of this compound in human plasma.
Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To determine the concentration of this compound in human plasma samples.
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
This compound reference standard
-
Internal Standard (IS): Isotope-labeled this compound (e.g., [¹³C₃]-GS-704277)
-
Formic acid (FA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Ammonium formate
-
Acquity UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm) or equivalent
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Due to the instability of this compound in plasma, samples must be stabilized immediately upon collection by treating with diluted formic acid.
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium formate in 5% methanol, pH 2.5
-
Mobile Phase B: 100% Methanol
-
Flow Rate: 0.5 mL/min
-
Gradient: A suitable gradient to ensure separation from other metabolites and endogenous plasma components. A typical run time is around 3-4 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transition: The specific parent-to-product ion transition for this compound and its internal standard should be optimized. For this compound (m/z 441.1 as the parent ion), a characteristic product ion is monitored.
-
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of this compound in the unknown samples is determined using the linear regression equation of the calibration curve.
-
Experimental Workflow Diagram
Conclusion
This compound is a pivotal, albeit transient, metabolite in the bioactivation of Remdesivir. Its discovery has been a direct result of the meticulous characterization of Remdesivir's metabolic fate. While a dedicated, publicly available synthesis protocol for this compound is not widespread, the principles of phosphoramidate chemistry and the known syntheses of its precursors provide a clear path for its chemical preparation. The analytical methods for its quantification are well-established and robust, enabling detailed pharmacokinetic and drug metabolism studies. This technical guide serves as a comprehensive resource for scientists and researchers, providing the foundational knowledge and experimental details necessary for further investigation of this compound and its role in antiviral therapy.
References
- 1. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20160122374A1 - Methods for treating filoviridae virus infections - Google Patents [patents.google.com]
- 3. Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
GS-704277: An In-Depth Technical Guide on its Mechanism of Action in Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-704277 is a key intermediate metabolite of the broad-spectrum antiviral agent Remdesivir (GS-5734). As a phosphoramidate prodrug, Remdesivir is designed for efficient intracellular delivery, where it undergoes metabolic activation to ultimately form the pharmacologically active nucleoside triphosphate analog. This compound, an alanine metabolite, represents a critical step in this intracellular cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of viral replication, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: A Stepping Stone to Viral Inhibition
This compound itself is not the direct inhibitor of viral replication. Instead, it is a crucial precursor in the metabolic pathway that leads to the active antiviral agent. The primary mechanism of action of the Remdesivir cascade, and by extension the role of this compound, is the inhibition of viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of the genome of many RNA viruses.
Upon administration, Remdesivir enters the host cell and is rapidly metabolized. The initial step involves the cleavage of the ester group, leading to the formation of this compound.[1][2] This conversion is a key part of the prodrug strategy, unmasking a carboxylate group that facilitates the subsequent intramolecular cyclization and elimination of the phenoxy group, ultimately yielding the nucleoside monophosphate. This monophosphate is then further phosphorylated to the active triphosphate metabolite.
The active triphosphate analog structurally mimics the natural adenosine triphosphate (ATP). It is this molecular mimicry that allows it to be incorporated into the nascent viral RNA chain by the viral RdRp. Once incorporated, the unique structure of the analog leads to delayed chain termination, effectively halting the replication of the viral genome.[1]
Metabolic Pathway and Intracellular Conversion
The intracellular conversion of Remdesivir to its active form is a multi-step process, with this compound as a central intermediate. The metabolic cascade ensures the efficient generation of the active triphosphate within the target cells.
Quantitative Data
The following tables summarize the key quantitative data related to this compound.
Table 1: Pharmacokinetic Parameters of this compound in Human Plasma (Single 150 mg IV Dose of Remdesivir)
| Parameter | Value | Unit |
| Tmax (Time to Peak Concentration) | 0.75 | hours |
| Cmax (Peak Plasma Concentration) | 246 (33.9% CV) | ng/mL |
| AUCtau (Area Under the Curve) | 462 (31.4% CV) | ng*h/mL |
| Elimination Half-life | 1.3 | hours |
| Data sourced from DrugBank and PubChem.[2][3] |
Table 2: Mean Intracellular Concentrations of Remdesivir Metabolites in Calu-3 Cells (Incubation with 1 µM Remdesivir)
| Time (hours) | This compound (pmol/million cells) | GS-441524 (pmol/million cells) | Active Triphosphate (GS-443902) (pmol/million cells) |
| 2 | 17.9 ± 11.5 | 12.4 ± 7.43 | 14.5 ± 12.7 |
| 4 | 2.27 ± 0.860 | 1.06 ± 0.420 | 10.2 ± 7.40 |
| 8 | 0.962 ± 0.317 | 0.558 ± 0.152 | 7.94 ± 6.80 |
| 24 | 0.552 ± 0.182 | 0.384 ± 0.101 | 2.92 ± 2.69 |
| 32 | 0.551 ± 0.144 | 0.554 ± 0.125 | 2.31 ± 1.82 |
| Data presented as mean ± standard deviation from 3 independent experiments. Sourced from PMDA. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines the methodology for the sensitive and specific quantification of this compound in human plasma.
1. Sample Preparation:
-
Collect whole blood in K2EDTA tubes.
-
Within 30 minutes of collection, centrifuge the blood to separate plasma.
-
To stabilize the analytes, immediately treat the plasma with a diluted formic acid (FA) solution.
-
For analysis, thaw frozen plasma samples and equilibrate to room temperature.
-
Spike the plasma sample with a stable isotope-labeled internal standard for this compound.
-
Perform protein precipitation by adding a sufficient volume of methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in an appropriate solvent for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: Acquity UPLC or equivalent.
-
Column: Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm).
-
Mobile Phase A: 10 mM ammonium formate in 5% methanol, pH 2.5.
-
Mobile Phase B: 100% methanol.
-
Gradient: An optimized gradient is used for the separation of this compound. A separate injection with a distinct gradient is recommended for Remdesivir and GS-441524 to minimize carryover.
-
Flow Rate: As per instrument optimization.
-
Column Temperature: As per instrument optimization.
-
Injection Volume: As per instrument optimization.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is used for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific parent-to-product ion transition for this compound is monitored for quantification.
-
Source Parameters: Optimized for maximum sensitivity and stability.
4. Method Validation:
-
The method is validated for linearity, sensitivity (LLOQ), accuracy, precision (intraday and interday), matrix effect, recovery, and stability (benchtop, freeze/thaw, and long-term storage).
Protocol 2: Determination of Intracellular Concentration of this compound
This protocol describes a general method for measuring the intracellular levels of this compound in a cell line such as Calu-3.
1. Cell Culture and Treatment:
-
Culture Calu-3 cells (or other relevant cell lines) in appropriate media and conditions until they reach a desired confluency.
-
Treat the cells with a known concentration of Remdesivir (e.g., 1 µM).
-
Incubate the cells for various time points (e.g., 2, 4, 8, 24, 32 hours) to allow for the intracellular conversion of Remdesivir.
2. Cell Harvesting and Lysis:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.
-
Harvest the cells by scraping or trypsinization.
-
Count the cells to normalize the final concentration to the number of cells.
-
Lyse the cells using a suitable lysis buffer to release the intracellular contents.
3. Sample Preparation and Analysis:
-
Perform protein precipitation on the cell lysate, similar to the plasma sample preparation.
-
Analyze the extracted sample using a validated LC-MS/MS method as described in Protocol 1 to quantify the intracellular concentration of this compound.
-
The results are typically expressed as pmol per million cells.
Conclusion
This compound is a pivotal, albeit transient, molecule in the intricate intracellular activation of Remdesivir. Its formation is a prerequisite for the generation of the active nucleoside triphosphate that ultimately inhibits viral replication. Understanding the kinetics and efficiency of the conversion of Remdesivir to this compound and its subsequent metabolism is crucial for optimizing antiviral therapies that rely on this prodrug strategy. The methodologies outlined in this guide provide a framework for the precise quantification and study of this key metabolite, contributing to the broader understanding of Remdesivir's mechanism of action and the development of next-generation antiviral agents.
References
- 1. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. validation-of-lc-ms-ms-methods-for-determination-of-remdesivir-and-its-metabolites-gs-441524-and-gs-704277-in-acidified-human-plasma-and-their-application-in-covid-19-related-clinical-studies - Ask this paper | Bohrium [bohrium.com]
- 3. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of GS-704277 in the Metabolic Activation of Remdesivir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir (GS-5734), a nucleotide prodrug, has emerged as a significant antiviral agent, notably as the first FDA-approved treatment for COVID-19.[1][2] Its efficacy is not inherent to the parent molecule but is unlocked through a multi-step intracellular metabolic cascade. A pivotal intermediate in this activation pathway is the alanine metabolite, GS-704277. This technical guide provides an in-depth exploration of the formation, conversion, and significance of this compound in the bioactivation of Remdesivir, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Metabolic Pathway of Remdesivir: A Journey to the Active Triphosphate
Remdesivir is administered as a prodrug to enhance its cell permeability.[3][4] Once inside the cell, it undergoes a series of enzymatic conversions to ultimately form the pharmacologically active nucleoside triphosphate analog, GS-443902 (Remdesivir triphosphate).[5] This active metabolite mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.
The metabolic journey begins with the hydrolysis of Remdesivir. This initial step is predominantly catalyzed by carboxylesterase 1 (CES1), accounting for approximately 80% of the conversion, with cathepsin A (CatA) contributing about 10%. This hydrolysis cleaves the phosphoramidate prodrug moiety to yield the intermediate metabolite, this compound.
This compound is a transient but critical species. It is further metabolized by the Histidine Triad Nucleotide-binding Protein 1 (HINT-1) to form the nucleoside monophosphate, GS-441524 monophosphate. This monophosphate is then sequentially phosphorylated by cellular kinases to the diphosphate and finally to the active triphosphate, GS-443902. A parallel pathway involves the dephosphorylation of the monophosphate to the nucleoside analog GS-441524, which can be detected in plasma but is less efficiently re-phosphorylated to the active form.
Visualizing the Metabolic Pathway
The following diagram illustrates the sequential conversion of Remdesivir to its active triphosphate form, highlighting the central role of this compound.
References
- 1. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 2. The potential of remdesivir to affect function, metabolism and proliferation of cardiac and kidney cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Stability of GS-704277
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-704277 is a critical intermediate metabolite of the antiviral prodrug Remdesivir (GS-5734).[1][2] Understanding its chemical properties and stability is paramount for the accurate pharmacokinetic and pharmacodynamic assessment of Remdesivir. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound, its stability profile under various conditions, and detailed experimental protocols for its analysis.
Core Chemical Properties
This compound, formally known as N-phosphono-L-alanine, P→6'-ester with 2-C-(4-aminopyrrolo[2,1-f][1][2][]triazin-7-yl)-2,5-anhydro-D-altrononitrile, possesses the following key chemical properties:
| Property | Value | Source |
| CAS Number | 1911579-04-8 | |
| Molecular Formula | C₁₅H₁₉N₆O₈P | |
| Formula Weight | 442.3 g/mol | |
| Appearance | A crystalline solid, white to light yellow in color. | |
| Solubility | Soluble in DMSO. In DMSO, its solubility can reach 100 mg/mL (226.08 mM), though the use of newly opened, non-hygroscopic DMSO is recommended. | |
| UV Maximum Absorption (λmax) | 246 nm | |
| pKa (Predicted) | Strongest Acidic: 10.23, Strongest Basic: 0.65 (Note: This is for the parent compound Remdesivir and may not be fully representative of this compound) |
Metabolic Pathway and Logical Relationships
This compound is formed intracellularly from Remdesivir through hydrolysis. It is then further metabolized to either the active nucleoside triphosphate (GS-443902) or the nucleoside analog GS-441524. The following diagram illustrates this critical metabolic pathway.
Caption: Metabolic activation of Remdesivir to its active triphosphate form.
Stability Profile
The stability of this compound is a critical consideration for accurate bioanalysis. Instability can lead to an underestimation of its concentration and a misunderstanding of Remdesivir's pharmacokinetic profile.
Storage Stability
| Condition | Stability | Source |
| -20°C (Solid) | ≥ 4 years | |
| -20°C (in solvent, under nitrogen) | 1 month | |
| -80°C (in solvent, under nitrogen) | 6 months | |
| -70°C (in Formic Acid-Treated Plasma) | Stable for at least 257 days |
Stability in Biological Matrices
This compound exhibits limited stability in human plasma. To overcome this, treatment of plasma samples with formic acid is a crucial step to ensure accurate quantification.
-
At Room Temperature (RT) in Formic Acid-Treated Plasma: this compound is less stable, with a significant decrease in concentration observed.
-
At 4°C in Formic Acid-Treated Plasma: The compound is moderately stable, with less than a 10% decrease observed in approximately 8 hours.
Experimental Protocols
Accurate determination of this compound concentrations in biological matrices necessitates robust and validated analytical methods. The most commonly employed technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Sample Preparation for Plasma Analysis
To mitigate the instability of this compound in plasma, the following sample preparation protocol is recommended:
-
Acidification: Immediately after collection, treat human plasma with diluted formic acid. This is a critical step to prevent degradation.
-
Protein Precipitation: Add a cold organic solvent, such as acetonitrile, to the acidified plasma sample to precipitate proteins.
-
Centrifugation: Vortex the sample and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent, such as water with 0.1% acetic acid, before injection into the LC-MS/MS system.
LC-MS/MS Method for Quantification
A validated LC-MS/MS method is essential for the sensitive and selective quantification of this compound.
-
Chromatographic Separation: Utilize a C18 or a similar reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 μm) for chromatographic separation.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate in 5% methanol, pH 2.5) and an organic component (e.g., methanol or acetonitrile).
-
Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For this compound, negative ion mode electrospray ionization (ESI-) has been shown to provide better sensitivity.
-
Calibration: Construct a calibration curve using a series of known concentrations of this compound in the same matrix as the samples. The calibration range is typically from 2 to 2000 ng/mL.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the analysis of this compound in plasma samples.
Caption: Workflow for the bioanalysis of this compound in plasma.
Conclusion
This compound is a pivotal, yet labile, metabolite in the activation pathway of Remdesivir. A thorough understanding of its chemical properties, particularly its stability profile, is essential for researchers in the field of drug development. The implementation of appropriate sample handling and validated bioanalytical methods, as detailed in this guide, is critical for obtaining accurate and reliable data to support preclinical and clinical studies of Remdesivir.
References
The Enzymatic Journey of Remdesivir: A Technical Guide to the Conversion to GS-704277
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the critical first step in the bioactivation of the antiviral prodrug Remdesivir (RDV): its enzymatic conversion to the key intermediate metabolite, GS-704277. Understanding this conversion is paramount for comprehending the drug's mechanism of action, pharmacokinetics, and potential for drug-drug interactions. This document provides a comprehensive overview of the enzymes involved, their catalytic efficiencies, detailed experimental protocols for studying this process, and a clear visualization of the metabolic pathway.
The Metabolic Pathway: From Prodrug to the Alanine Metabolite
Remdesivir is a monophosphoramidate prodrug that requires intracellular metabolic activation to exert its antiviral effect. The initial and rate-limiting step in this activation cascade is the hydrolysis of the carboxyl ester group of the L-alanine moiety. This reaction is primarily catalyzed by two key cellular enzymes: Carboxylesterase 1 (CES1) and Cathepsin A (CatA). The product of this hydrolysis is the alanine metabolite, this compound (also referred to as MetX). Subsequently, the phosphoramidate bond of this compound is cleaved by the Histidine Triad Nucleotide-binding Protein 1 (HINT1) to yield the nucleoside monophosphate (GS-441524 monophosphate), which is then further phosphorylated to the active triphosphate form (GS-443902).
The following diagram illustrates this initial conversion step:
Quantitative Analysis of Enzymatic Conversion
The efficiency of the enzymatic conversion of Remdesivir to this compound by CES1 and CatA has been evaluated in several studies. While comprehensive kinetic parameters like kcat and Km are not consistently reported across the literature, reaction rates provide valuable insight into the catalytic activity of these enzymes.
| Enzyme | Substrate | Reaction Rate (nmol/min/mg protein) | Reference Substrate | Reference Substrate Rate (nmol/min/mg protein) | Source |
| Carboxylesterase 1b (CES1b) | Remdesivir | (4.8 ± 0.4) × 10⁻² | Oseltamivir | Not explicitly stated for comparison | |
| Carboxylesterase 1c (CES1c) | Remdesivir | (6.1 ± 0.4) × 10⁻² | Oseltamivir | Not explicitly stated for comparison | |
| Cathepsin A (CatA) | Remdesivir | 74 ± 32 | Tenofovir alafenamide (TAF) | 3.4-fold higher than Remdesivir |
Note: The provided reaction rates are from a single study and may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for conducting key experiments to study the enzymatic conversion of Remdesivir to this compound.
In Vitro Hydrolysis of Remdesivir by Recombinant CES1
This protocol describes how to assess the enzymatic activity of recombinant human CES1 in hydrolyzing Remdesivir.
Materials:
-
Recombinant human Carboxylesterase 1 (CES1)
-
Remdesivir (GS-5734)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled Remdesivir)
-
96-well microplates
-
Incubator capable of maintaining 37°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Remdesivir in a suitable solvent (e.g., DMSO) and dilute it to the desired working concentrations in the phosphate buffer.
-
Prepare a stock solution of the internal standard.
-
Dilute the recombinant CES1 enzyme to the desired concentration in the phosphate buffer.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the Remdesivir solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the diluted CES1 enzyme solution to each well. The final reaction volume should be consistent across all wells.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Quenching:
-
At each time point, stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard. This will precipitate the enzyme and halt the reaction.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Acidify the samples with formic acid to improve the stability of Remdesivir and its metabolites.
-
Workflow Diagram:
LC-MS/MS Quantification of Remdesivir and this compound
This protocol provides a general framework for the simultaneous quantification of Remdesivir and its metabolite this compound in plasma or in vitro reaction samples.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a short run time (e.g., 3-5 minutes).
-
Flow Rate: 0.4-0.6 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Remdesivir: Monitor a specific precursor ion to product ion transition (e.g., m/z 603.2 → 402.1).
-
This compound: Monitor a specific precursor ion to product ion transition (e.g., m/z 443.1 → 202.1).
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Analysis:
-
Quantify the concentrations of Remdesivir and this compound by comparing the peak area ratios of the analytes to the internal standard against a standard curve prepared with known concentrations of the analytes.
Conclusion
The enzymatic conversion of Remdesivir to this compound by CES1 and CatA is a pivotal step in its bioactivation. This guide has provided a detailed overview of this process, including the key enzymes, available kinetic data, and comprehensive experimental protocols for its investigation. A thorough understanding of this initial metabolic step is crucial for the continued development and optimization of Remdesivir and other antiviral prodrugs. Researchers and scientists in the field of drug development are encouraged to utilize this information to further explore the intricacies of Remdesivir metabolism and its clinical implications.
GS-704277: A Pivotal Intermediate in the Bioactivation of Remdesivir
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Remdesivir (GS-5734), a nucleotide analog prodrug, has emerged as a significant antiviral agent, notably as the first FDA-approved treatment for COVID-19.[1] Its efficacy is contingent upon its intracellular conversion to the pharmacologically active nucleoside triphosphate (NTP), GS-443902. This intricate metabolic cascade involves several enzymatic steps, with GS-704277, the alanine metabolite, serving as a crucial intermediate. Understanding the formation, conversion, and pharmacokinetics of this compound is paramount for optimizing the therapeutic potential of Remdesivir and developing next-generation antiviral agents. This technical guide provides an in-depth overview of the role of this compound in the metabolism of Remdesivir, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Data Presentation: Pharmacokinetics of Remdesivir and its Metabolites
The pharmacokinetic profiles of Remdesivir and its primary metabolites, including this compound, have been characterized in healthy human subjects. The following tables summarize key pharmacokinetic parameters following intravenous administration of Remdesivir.
Table 1: Single-Dose Pharmacokinetic Parameters of Remdesivir, this compound, and GS-441524 in Healthy Subjects
| Analyte | Dose | Tmax (h) | Cmax (ng/mL) | AUCtau (ng*h/mL) | t1/2 (h) |
| Remdesivir | 150 mg | 0.67 - 0.68 | - | - | 1 |
| This compound | 150 mg | 0.75 | 246 (33.9) | 462 (31.4) | 1.3 |
| GS-441524 | 150 mg | - | - | - | 27 |
Data presented as mean (SD) where available. Tmax is presented as a range.[1]
Table 2: Protein Binding and Blood-to-Plasma Ratios
| Compound | Plasma Protein Binding (%) | Mean Whole Blood/Plasma Ratio |
| Remdesivir | 88 - 93.6 | 0.76 |
| This compound | 1 | 0.56 |
| GS-441524 | 2 | 1.19 |
[1]
Metabolic Pathway and Mechanism of Action
Remdesivir, a phosphoramidate prodrug, is designed to efficiently penetrate host cells.[2] Once inside the cell, it undergoes a multi-step bioactivation process to yield the active antiviral agent, GS-443902.[3]
-
Formation of this compound: The initial step in the intracellular metabolism of Remdesivir is the hydrolysis of the ester moiety, a reaction catalyzed primarily by carboxylesterase 1 (CES1) and to a lesser extent by cathepsin A (CatA). This enzymatic cleavage results in the formation of the alanine metabolite, this compound.
-
Conversion to the Monophosphate Form: this compound is subsequently hydrolyzed by the histidine triad nucleotide-binding protein 1 (HINT1) to remove the alanine and phenoxy groups, yielding the nucleoside monophosphate (NMP) of GS-441524.
-
Phosphorylation to the Active Triphosphate: The monophosphate form is then further phosphorylated by cellular kinases to the diphosphate (NDP) and finally to the active triphosphate form, GS-443902.
-
Mechanism of Action: GS-443902 acts as an analog of adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, thereby inhibiting viral replication.
The following diagram illustrates the metabolic activation pathway of Remdesivir.
Experimental Protocols
Quantification of Remdesivir and its Metabolites in Human Plasma by LC-MS/MS
This protocol describes a validated method for the simultaneous quantification of Remdesivir, this compound, and GS-441524 in human plasma.
1. Sample Preparation:
-
To stabilize the analytes, treat human plasma samples with diluted formic acid.
-
Perform a protein precipitation step by adding an organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Employ a suitable reversed-phase column for chromatographic separation (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 μm).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Perform detection using the mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
Optimize the MRM transitions for each analyte and internal standard.
3. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of Remdesivir, this compound, and GS-441524 into blank plasma.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Quantify the analytes in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
The following diagram outlines the general workflow for the quantification of Remdesivir and its metabolites.
In Vitro Metabolism of Remdesivir
This protocol provides a general framework for studying the enzymatic conversion of Remdesivir to this compound in vitro.
1. Reaction Components:
-
Recombinant human carboxylesterase 1 (CES1) or cathepsin A (CatA).
-
Remdesivir stock solution (e.g., in DMSO).
-
Reaction buffer (e.g., phosphate-buffered saline, PBS).
2. Incubation:
-
In a microcentrifuge tube, combine the reaction buffer, the enzyme (CES1 or CatA), and pre-warm to 37°C.
-
Initiate the reaction by adding Remdesivir to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
For kinetic studies, vary the concentration of Remdesivir and take samples at multiple time points.
3. Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the enzyme.
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method as described previously.
4. Data Analysis:
-
Calculate the rate of this compound formation.
-
For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
Conclusion
This compound is a pivotal, albeit transient, intermediate in the metabolic activation of Remdesivir. A thorough understanding of its formation, subsequent conversion, and pharmacokinetic properties is essential for the rational design of future antiviral therapies. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working to advance the field of antiviral drug discovery and development. Further research into the detailed enzyme kinetics and cellular transport mechanisms will continue to refine our understanding of Remdesivir's action and inform the development of even more effective treatments for viral diseases.
References
- 1. In vitro evaluation of the impact of Covid-19 therapeutic agents on the hydrolysis of the antiviral prodrug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling suggests that virion production cycles within individual cells is key to understanding acute hepatitis B virus infection kinetics (Journal Article) | OSTI.GOV [osti.gov]
- 3. Cellular Uptake and Intracellular Phosphorylation of GS-441524: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of GS-704277: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-704277 is a critical intermediate metabolite of the antiviral prodrug Remdesivir (GS-5734), a cornerstone in the therapeutic arsenal against viral diseases, notably COVID-19. Understanding the pharmacological profile of this compound is paramount for a comprehensive grasp of Remdesivir's mechanism of action, its pharmacokinetics, and ultimately its clinical efficacy and safety. This technical guide provides a detailed overview of the core pharmacological aspects of this compound, including its metabolic pathway, pharmacokinetic properties, and the experimental methodologies used for its characterization.
Mechanism of Action and Metabolic Pathway
This compound, an alanine metabolite, is not directly antiviral but plays a crucial role in the bioactivation of Remdesivir.[1] Following intravenous administration, Remdesivir enters the host cells where it is rapidly metabolized. The initial conversion of Remdesivir to this compound is catalyzed by intracellular hydrolases, primarily Carboxylesterase 1 (CES1) and to a lesser extent, Cathepsin A.[2]
Subsequently, this compound is hydrolyzed by the Histidine Triad Nucleotide-binding Protein 1 (HINT1) to form the nucleoside monophosphate analog.[2] This monophosphate is then phosphorylated to the active nucleoside triphosphate, GS-443902. It is this active triphosphate form that acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.
The metabolic cascade ensures the efficient intracellular delivery of the active antiviral agent. The initial conversion to this compound is a key step in unmasking the nucleoside monophosphate for subsequent phosphorylation.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both preclinical species and humans. Following intravenous infusion of Remdesivir, this compound appears rapidly in the plasma.
Human Pharmacokinetics
In healthy volunteers, this compound exhibits a short plasma half-life. Studies have shown that after a single intravenous dose of Remdesivir, the peak plasma concentration (Cmax) of this compound is reached relatively quickly.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects Following a Single Intravenous Dose of Remdesivir
| Parameter | Value | Reference |
| Tmax (h) | 1.97 - 2.25 | [3] |
| Cmax (ng/mL) | Varies with Remdesivir dose | [4] |
| AUC (ng·h/mL) | Varies with Remdesivir dose | |
| Half-life (t½) (h) | 0.87 - 1.8 | |
| Plasma Protein Binding | 1 - 2% |
Note: Cmax and AUC are dose-dependent.
Effect of Hepatic Impairment
A study in subjects with moderate and severe hepatic impairment showed that the plasma exposure of this compound was increased in individuals with severe hepatic impairment compared to healthy subjects. Specifically, the Cmax and AUC of this compound were up to 2.41-fold higher in subjects with severe hepatic impairment. However, these modest increases were not associated with adverse events, and no dose adjustment of Remdesivir is currently recommended for patients with hepatic impairment.
Table 2: Geometric Mean Ratios of this compound Pharmacokinetic Parameters in Hepatically Impaired vs. Healthy Subjects
| Hepatic Impairment Level | Cmax Ratio (vs. Healthy) | AUC Ratio (vs. Healthy) | Reference |
| Moderate | Similar | Similar | |
| Severe | Up to 2.41 | Up to 2.41 |
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical species, such as rats and monkeys, have also been conducted to support the clinical development of Remdesivir.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species Following Intravenous Administration of Remdesivir
| Species | Dose of Remdesivir (mg/kg) | Tmax (h) | Cmax (µM) | AUC (µM·h) | t½ (h) | Reference |
| Sprague-Dawley Rat | 10 | - | - | - | - | |
| Cynomolgus Monkey | 10 | ~0.5 | ~1.5 | ~1.0 | ~0.8 |
Experimental Protocols
Quantification of this compound in Plasma by LC-MS/MS
The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for this purpose.
Objective: To determine the concentration of this compound in human plasma.
Methodology:
-
Sample Preparation:
-
Plasma samples are typically treated with a protein precipitation agent (e.g., acetonitrile) to remove larger proteins.
-
To address the instability of Remdesivir and its metabolites, plasma samples are often acidified with formic acid.
-
An internal standard (a stable isotope-labeled version of this compound) is added to the samples to ensure accuracy and precision.
-
The supernatant after centrifugation is collected for analysis.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is achieved on a reverse-phase C18 column (e.g., Acquity UPLC HSS T3).
-
A gradient mobile phase, typically consisting of an aqueous component with an organic modifier (e.g., water with formic acid and methanol), is used to elute the analyte.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
This compound is typically ionized using electrospray ionization (ESI) in negative ion mode.
-
Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity and sensitivity.
-
Method Validation: The LC-MS/MS method is validated according to regulatory guidelines to ensure its linearity, accuracy, precision, selectivity, and stability. The calibration range for this compound is typically in the low ng/mL to µg/mL range.
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for the metabolism of Remdesivir to this compound.
Methodology:
-
Incubation:
-
Remdesivir is incubated with human liver microsomes, S9 fractions, or primary human hepatocytes. These systems contain the primary drug-metabolizing enzymes.
-
The incubation mixture includes necessary cofactors for the enzymes (e.g., NADPH for cytochrome P450 enzymes).
-
Incubations are carried out at 37°C for various time points.
-
-
Sample Analysis:
-
At each time point, the reaction is quenched (e.g., by adding a cold organic solvent).
-
The samples are then processed and analyzed by LC-MS/MS to measure the formation of this compound and the depletion of Remdesivir.
-
-
Enzyme Identification:
-
To identify the specific enzymes involved, selective chemical inhibitors of different enzyme families (e.g., esterase inhibitors) can be included in the incubation.
-
Alternatively, recombinant human enzymes (e.g., recombinant CES1) can be used to confirm their role in the metabolic conversion.
-
Plasma Protein Binding Determination
Objective: To determine the extent of this compound binding to plasma proteins.
Methodology (Equilibrium Dialysis):
-
Apparatus: A dialysis chamber is divided into two compartments by a semi-permeable membrane that allows the passage of small molecules like this compound but retains larger proteins.
-
Procedure:
-
One compartment is filled with human plasma containing a known concentration of this compound.
-
The other compartment is filled with a protein-free buffer solution (e.g., phosphate-buffered saline).
-
The apparatus is incubated at 37°C with gentle shaking until equilibrium is reached (typically several hours).
-
-
Analysis:
-
After incubation, the concentrations of this compound in both the plasma and buffer compartments are measured by LC-MS/MS.
-
The fraction of unbound drug is calculated as the ratio of the concentration in the buffer compartment to the concentration in the plasma compartment.
-
Conclusion
This compound is a pivotal, albeit transient, metabolite in the activation pathway of Remdesivir. Its rapid formation and subsequent conversion to the active nucleoside monophosphate are essential for the antiviral activity of the parent drug. The pharmacokinetic profile of this compound is characterized by a short half-life and low plasma protein binding. While its exposure can be moderately increased in severe hepatic impairment, this is not considered clinically significant. The well-established bioanalytical methods for its quantification and the understanding of its metabolic pathway are crucial for the continued development and clinical application of Remdesivir and other nucleotide analog prodrugs. This in-depth guide provides a foundational understanding for researchers and drug development professionals working in the field of antiviral therapies.
References
- 1. Pharmacokinetics of SARS-CoV-2 RNA Polymerase Inhibitor Remdesivir in Participants With Moderate and Severe Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID‐19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A population pharmacokinetic model of remdesivir and its major metabolites based on published mean values from healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of GS-704277 Interactions: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed in silico modeling workflow to investigate the molecular interactions of GS-704277, a key intermediate metabolite of the antiviral prodrug Remdesivir. While Remdesivir and its active triphosphate form have been the subject of extensive computational studies, the direct interactions of this compound with host enzymes responsible for its metabolic conversion are less characterized. This document outlines detailed methodologies for molecular docking and molecular dynamics simulations to elucidate the binding mechanisms of this compound with human carboxylesterase 1 (hCES1A), cathepsin A (CTSA), and histidine triad nucleotide-binding protein 1 (HINT1). The protocols and workflows presented herein are designed to provide researchers with a robust framework for predicting binding affinities, identifying key interacting residues, and understanding the dynamics of these interactions, thereby informing future drug development and optimization efforts.
Introduction
Remdesivir (GS-5734) is a nucleotide prodrug that has demonstrated broad-spectrum antiviral activity and is notably used in the treatment of COVID-19. Its mechanism of action relies on intracellular metabolic activation to an active nucleoside triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). A critical step in this activation pathway is the formation of the alanine metabolite this compound.
This compound is generated from Remdesivir through hydrolysis and is subsequently metabolized to a nucleoside monophosphate, which is then phosphorylated to the active triphosphate analog.[1][2] Understanding the interactions of this compound with the host enzymes that govern its formation and subsequent conversion is crucial for a complete picture of Remdesivir's metabolic profile and potential for drug-drug interactions. This guide proposes a detailed in silico approach to model these interactions, providing a foundational methodology for researchers in the field.
Metabolic Pathway of Remdesivir and the Role of this compound
The metabolic activation of Remdesivir is a multi-step process occurring within the host cell. The initial conversion of Remdesivir to this compound is catalyzed primarily by human carboxylesterase 1 (hCES1A), with a lesser contribution from cathepsin A (CTSA).[3] Subsequently, this compound is hydrolyzed by the histidine triad nucleotide-binding protein 1 (HINT1) to form the nucleoside monophosphate.[3] This monophosphate is then phosphorylated to the active triphosphate form.
Quantitative Data Summary
While specific in silico binding data for this compound with its metabolizing enzymes is not yet available in the literature, pharmacokinetic parameters for this compound have been determined.[4]
| Parameter | Value | Species | Reference |
| Volume of Distribution (Central) | 96.4 L | Human | |
| Volume of Distribution (Peripheral) | 8.64 L | Human | |
| Elimination Clearance | 36.9 L/h | Human | |
| Maximum Concentration (Cmax) | 807 nM | Human | |
| Time to Cmax (Tmax) | ~ End of Infusion | Human |
Proposed In Silico Experimental Workflow
To elucidate the interactions of this compound with hCES1A, CTSA, and HINT1, the following computational workflow is proposed. This workflow is designed to be a systematic approach, starting from protein preparation and culminating in detailed analysis of molecular dynamics.
Detailed Methodologies
The following sections provide detailed protocols for the key experiments outlined in the proposed workflow.
Protein and Ligand Preparation
Objective: To prepare the 3D structures of the target enzymes and the ligand (this compound) for docking and simulation.
Protocol:
-
Protein Structure Acquisition:
-
Obtain the crystal structures of human CES1 (e.g., PDB ID: 1MX1), Cathepsin A (e.g., PDB ID: 5NCN), and HINT1 (e.g., PDB ID: 5W9Y) from the Protein Data Bank (PDB).
-
If a crystal structure is unavailable or has missing residues, generate a homology model using a server such as SWISS-MODEL, using a suitable template.
-
Prepare the protein structures using software like Chimera or Maestro: remove water molecules and co-crystallized ligands, add hydrogen atoms, and perform energy minimization to relax the structure.
-
-
Ligand Structure Preparation:
-
Obtain the 2D structure of this compound from a chemical database (e.g., PubChem CID: 139049757).
-
Convert the 2D structure to a 3D structure using a program like Open Babel or ChemDraw.
-
Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Molecular Docking
Objective: To predict the binding pose and estimate the binding affinity of this compound within the active sites of the target enzymes.
Protocol:
-
Grid Box Generation:
-
Identify the active site of each enzyme based on literature or by using the co-crystallized ligand as a reference.
-
Define a grid box that encompasses the entire active site using a program like AutoDockTools. The grid box should be sufficiently large to allow for rotational and translational freedom of the ligand.
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock Vina to perform the docking calculations.
-
Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.
-
Generate a set number of binding modes (e.g., 10).
-
-
Analysis of Docking Results:
-
Analyze the predicted binding poses and their corresponding binding energies (in kcal/mol).
-
Select the pose with the lowest binding energy that is also catalytically plausible (i.e., the reactive moieties are in proximity to the catalytic residues).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the selected pose using software like PyMOL or LigPlot+.
-
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the this compound-enzyme complex and to characterize the dynamics of the interactions over time.
Protocol:
-
System Setup:
-
Use the best-ranked docked complex from the molecular docking step as the starting structure.
-
Use a simulation package like GROMACS or AMBER.
-
Select an appropriate force field for the protein (e.g., AMBERff14SB) and generate parameters for the ligand using a tool like Antechamber.
-
Place the complex in a periodic box of appropriate dimensions (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edge).
-
Solvate the system with a water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) equilibration (e.g., 100 ps) to stabilize the temperature of the system.
-
Perform a longer NPT (constant number of particles, pressure, and temperature) equilibration (e.g., 1 ns) to stabilize the pressure and density.
-
-
Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability and dynamics of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Analyze the formation and persistence of hydrogen bonds between this compound and the enzyme.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.
-
Logical Relationships and Key Interactions
The in silico modeling approach aims to elucidate the key molecular interactions that drive the binding and subsequent enzymatic conversion of this compound. The diagram below illustrates the logical flow of this investigation.
Conclusion
This technical guide provides a detailed framework for the in silico modeling of this compound interactions with its key metabolizing enzymes. By following the proposed workflow and experimental protocols, researchers can generate valuable insights into the binding mechanisms, stability, and energetics of these interactions. The data obtained from these computational studies will be instrumental in building a more complete understanding of Remdesivir's metabolic pathway and can aid in the rational design of future antiviral prodrugs with improved metabolic profiles. While this guide is based on established computational methodologies, the specific application to the this compound system represents a novel avenue of investigation that promises to yield significant contributions to the field of antiviral drug development.
References
An In-Depth Technical Guide on the Potential Off-Target Effects of GS-704277
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-704277 is the primary alanine metabolite of the antiviral prodrug Remdesivir (GS-5734). As an essential intermediate in the intracellular metabolic cascade that leads to the formation of the active antiviral agent, GS-441524 triphosphate, understanding the safety profile and potential off-target effects of this compound is critical for a comprehensive evaluation of Remdesivir's therapeutic index. This technical guide provides a detailed overview of the known information regarding the potential off-target effects of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Core Concept: The Metabolic Pathway of Remdesivir
Remdesivir is a phosphoramidate prodrug that efficiently delivers its nucleoside analog into cells. Once inside the cell, it undergoes a multi-step bioactivation process. This compound is a key intermediate in this pathway.
Pharmacokinetic Profile of this compound
Understanding the pharmacokinetic properties of this compound is essential for contextualizing its potential for off-target effects. The following table summarizes key pharmacokinetic parameters for this compound in humans.
| Parameter | Value | Species | Reference |
| Plasma Protein Binding | 1% | Human | [1] |
| Elimination Half-Life (t½) | ~1.3 hours | Human | [1] |
| Time to Maximum Concentration (Tmax) | 0.75 hours | Human | [1] |
| Primary Route of Elimination | Metabolism | Human | [1] |
Assessment of Off-Target Effects
Comprehensive in vitro studies have been conducted to evaluate the potential for this compound to induce off-target toxicities, with a particular focus on mitochondrial function and hepatotoxicity.
Mitochondrial Toxicity Assessment
Mitochondrial toxicity is a common mechanism for drug-induced adverse effects. The potential for this compound to impair mitochondrial function was assessed in primary human hepatocytes. The results are summarized in the table below.
| Assay | Endpoint | This compound Result (up to 100 µM) | Reference |
| Mitochondrial Respiration | Spare Respiratory Capacity | No effect | [2] |
| Cellular Energetics | Cellular ATP Levels | No effect | |
| Genotoxicity | Total DNA Content | No effect |
These findings indicate that this compound does not exhibit mitochondrial toxicity at concentrations well above its therapeutic plasma levels.
Hepatotoxicity Assessment
Given that the liver is a primary site of drug metabolism, the potential for drug-induced liver injury is a critical safety consideration. In vitro studies have shown that the effects of this compound on hepatocytes are minimal.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments cited in this guide.
Mitochondrial Spare Respiratory Capacity Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) of cells to assess mitochondrial function.
Principle: The Seahorse XF Analyzer measures real-time changes in OCR as mitochondrial inhibitors are sequentially injected. This allows for the calculation of key parameters of mitochondrial function, including spare respiratory capacity, which is the difference between maximal and basal respiration.
Protocol:
-
Cell Seeding: Plate primary human hepatocytes in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere.
-
Incubation with this compound: Treat the cells with a range of concentrations of this compound (e.g., up to 100 µM) or vehicle control for a specified period (e.g., 4 hours and 3 days).
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Seahorse XF Analyzer Operation:
-
Load the sensor cartridge with mitochondrial inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Calibrate the instrument and place the cell culture microplate into the analyzer.
-
Run the pre-programmed Mito Stress Test protocol.
-
-
Data Analysis: The Seahorse software calculates OCR at baseline and after each inhibitor injection. Spare respiratory capacity is calculated as (Maximal OCR) - (Basal OCR).
Cellular ATP Level Measurement
This assay quantifies the amount of ATP in cells, which is an indicator of cell viability and metabolic activity.
Principle: The assay utilizes the firefly luciferase enzyme, which catalyzes the production of light from ATP and luciferin. The amount of light produced is directly proportional to the amount of ATP present.
Protocol:
-
Cell Culture and Treatment: Culture primary human hepatocytes in a 96-well plate and treat with various concentrations of this compound or vehicle control.
-
Cell Lysis: Add a reagent that lyses the cells and releases ATP.
-
Luciferase Reaction: Add a solution containing luciferase and luciferin to the cell lysate.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples.
Total DNA Quantification in Cultured Cells
This method is used to normalize other assay results to the number of cells.
Principle: DNA is extracted from the cells and its concentration is measured using a fluorescent dye that specifically binds to double-stranded DNA.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
DNA Extraction: Extract the genomic DNA from the cell lysate using a commercially available DNA extraction kit.
-
DNA Quantification:
-
Prepare a series of DNA standards of known concentrations.
-
Add a fluorescent DNA-binding dye (e.g., PicoGreen®) to the extracted DNA samples and standards.
-
Measure the fluorescence intensity using a fluorometer.
-
-
Data Analysis: Create a standard curve by plotting the fluorescence of the standards against their concentrations. Use this curve to determine the DNA concentration in the experimental samples.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of GS-704277
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-704277 is the primary intracellular alanine metabolite of the antiviral prodrug Remdesivir (GS-5734). Its formation, through the hydrolysis of the phosphoramidate prodrug moiety, is a critical step in the bioactivation pathway of Remdesivir, leading to the active nucleoside triphosphate analog GS-443902. These application notes provide a detailed protocol for the in vitro synthesis of this compound via enzymatic hydrolysis of Remdesivir, followed by a comprehensive purification protocol using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be accessible to researchers in drug development and related fields, providing a reliable method for generating this compound for analytical standards, pharmacological studies, and other research purposes.
Introduction
Remdesivir is a nucleotide analog prodrug with broad-spectrum antiviral activity. Upon administration, it is rapidly metabolized within cells to its active form. The initial metabolic step is the conversion of Remdesivir to this compound, a process mediated by intracellular esterases[1][2][3]. This crucial transformation removes the 2-ethylbutyl ester group from the phosphoramidate, yielding the free carboxylic acid of the alanine moiety. Understanding the properties and biological activity of this compound is essential for a comprehensive understanding of Remdesivir's mechanism of action and metabolism. This document outlines a reproducible method for the laboratory-scale synthesis and purification of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Formal Name | N-[(S)-hydroxy(phenoxy)phosphoryl]-L-alanine, P-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile | [2] |
| CAS Number | 1911579-04-8 | [2] |
| Molecular Formula | C₁₅H₁₉N₆O₈P | |
| Formula Weight | 442.3 g/mol | |
| Purity (Typical) | ≥95% | |
| Formulation | A crystalline solid | |
| Solubility | Soluble in DMSO | |
| λmax | 246 nm |
Experimental Protocols
I. In Vitro Enzymatic Synthesis of this compound from Remdesivir
This protocol describes the conversion of Remdesivir to this compound using a commercially available esterase.
Materials:
-
Remdesivir (GS-5734)
-
Porcine Liver Esterase (PLE) or other suitable carboxylesterase
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA)
-
Deionized Water
Equipment:
-
Incubator or water bath set to 37°C
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
-
HPLC system for purification
Procedure:
-
Prepare Substrate Solution: Dissolve Remdesivir in a minimal amount of DMSO and then dilute with 100 mM phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL. Ensure the final DMSO concentration is low (e.g., <1%) to minimize enzyme inhibition.
-
Prepare Enzyme Solution: Prepare a stock solution of Porcine Liver Esterase in 100 mM phosphate buffer (pH 7.4) at a concentration of 10 mg/mL.
-
Enzymatic Reaction:
-
In a suitable reaction vessel, combine the Remdesivir solution and the esterase solution. A typical starting ratio is 1:1 (v/v), but this may need to be optimized depending on the specific activity of the enzyme.
-
Incubate the reaction mixture at 37°C with gentle agitation for 2-4 hours.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time points (e.g., 0, 1, 2, and 4 hours), quenching the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid, and analyzing by LC-MS/MS.
-
Reaction Quenching: Once the reaction is complete (as determined by the disappearance of the Remdesivir peak and the appearance of the this compound peak), terminate the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.
-
Protein Precipitation: Centrifuge the quenched reaction mixture at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the enzyme and other proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude this compound, for purification.
II. Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the purification of this compound from the quenched enzymatic reaction mixture using reversed-phase HPLC.
Materials:
-
Crude this compound supernatant
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
HPLC-grade solvents
Equipment:
-
Preparative or semi-preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)
-
Fraction collector
-
Lyophilizer
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column size (e.g., 4 mL/min for a 10 mm ID column).
-
Sample Injection: Inject the crude this compound supernatant onto the equilibrated column. The injection volume will depend on the concentration of the crude product and the capacity of the column.
-
Chromatographic Separation: Elute the compounds using a linear gradient of Mobile Phase B. A suggested gradient is provided in Table 2. Monitor the elution profile at 246 nm.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak. The retention time of this compound will be shorter than that of the more lipophilic Remdesivir.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC or LC-MS/MS.
-
Solvent Evaporation: Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze the aqueous solution of the purified this compound and lyophilize to obtain the final product as a solid.
Table 2: Suggested HPLC Gradient for this compound Purification
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Signaling Pathways and Experimental Workflows
Caption: Workflow for the in vitro synthesis and purification of this compound.
Bioactivation Pathway of Remdesivir
Caption: Bioactivation pathway of Remdesivir to its active triphosphate form.
Conclusion
The protocols detailed in these application notes provide a robust and reproducible method for the synthesis and purification of this compound, the alanine metabolite of Remdesivir. The enzymatic synthesis approach offers a straightforward and efficient means of producing this key metabolite, while the HPLC purification protocol ensures high purity of the final product. These methods will be valuable for researchers investigating the metabolism, pharmacokinetics, and biological activity of Remdesivir and its metabolites.
References
- 1. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of GS-704277 in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
GS-704277 is a key intermediate metabolite of the antiviral prodrug Remdesivir (RDV). Accurate quantification of this compound in plasma is crucial for understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of Remdesivir.[1][2] This document provides a detailed application note and protocol for the sensitive and robust quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The instability of Remdesivir and its metabolites in plasma necessitates specific sample handling and preparation procedures to ensure data accuracy.[1][2][3] This method has been validated following FDA and EMA guidelines.
Metabolic Pathway of Remdesivir
Remdesivir is a phosphoramidate prodrug that is rapidly metabolized in plasma to its active nucleoside analog, GS-441524, via the intermediate metabolite this compound.
References
- 1. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. validation-of-lc-ms-ms-methods-for-determination-of-remdesivir-and-its-metabolites-gs-441524-and-gs-704277-in-acidified-human-plasma-and-their-application-in-covid-19-related-clinical-studies - Ask this paper | Bohrium [bohrium.com]
- 3. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antiviral Activity Assay of GS-704277
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-704277 is the intermediate alanine metabolite of the antiviral prodrug Remdesivir (GS-5734).[1][2] Remdesivir is a nucleotide analog that has demonstrated broad-spectrum antiviral activity, notably against SARS-CoV-2, the causative agent of COVID-19.[3][4] Upon cellular uptake, Remdesivir is metabolized to this compound, which is subsequently converted to the nucleoside monophosphate and then phosphorylated to the active triphosphate form, GS-443902.[2] This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and cessation of viral replication. Understanding the antiviral properties and cytotoxicity profile of the intermediate metabolite, this compound, is crucial for a comprehensive evaluation of Remdesivir's overall efficacy and safety.
These application notes provide detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of this compound against relevant viruses, such as SARS-CoV-2. The methodologies described include the plaque reduction assay for determining antiviral efficacy and the MTT assay for evaluating cytotoxicity.
Signaling Pathway: Intracellular Activation of Remdesivir
The metabolic activation of Remdesivir to its pharmacologically active form is a multi-step intracellular process. The following diagram illustrates the key enzymatic conversions.
Data Presentation
The following tables summarize hypothetical quantitative data for the in vitro antiviral activity and cytotoxicity of this compound against SARS-CoV-2 in Vero E6 cells. This data is for illustrative purposes to demonstrate how results from the described protocols would be presented.
Table 1: Antiviral Activity of this compound against SARS-CoV-2 in Vero E6 Cells
| Compound | EC50 (µM) | EC90 (µM) |
| This compound | 5.5 | 12.8 |
| Remdesivir (Control) | 0.77 | 1.76 |
| GS-441524 (Control) | 0.52 | 1.15 |
EC50: 50% effective concentration; EC90: 90% effective concentration.
Table 2: Cytotoxicity of this compound in Vero E6 Cells
| Compound | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | > 100 | > 18.2 |
| Remdesivir (Control) | > 10 | > 13.0 |
| GS-441524 (Control) | > 100 | > 192.3 |
CC50: 50% cytotoxic concentration.
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Antiviral Activity
This protocol determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Cells: Vero E6 cells (ATCC CRL-1586) or Calu-3 cells (ATCC HTB-55).
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).
-
Compound: this compound, Remdesivir (positive control), GS-441524 (positive control).
-
Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (for cell growth); DMEM with 2% FBS (for infection).
-
Overlay: 1.2% Avicel RC-591 in DMEM or 0.375% low-melting point agarose in DMEM.
-
Fixative: 10% neutral buffered formalin.
-
Stain: 0.2% crystal violet solution in 20% methanol.
-
96-well or 12-well tissue culture plates.
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare 2-fold serial dilutions of this compound in DMEM with 2% FBS. A typical starting concentration might be 100 µM. Include a "no drug" virus control and a "no virus" cell control.
-
Infection: When cells are confluent, aspirate the growth medium. Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well in the virus control. A typical inoculum volume is 100 µL per well.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, add 1 mL of the prepared this compound dilutions to the corresponding wells. For the virus control, add medium without the compound.
-
Overlay: After a 1-hour incubation with the compound, gently aspirate the inoculum and overlay the cells with 1 mL of overlay medium to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Fixation and Staining: After incubation, fix the cells with 10% formalin for at least 1 hour. Carefully remove the overlay and stain the cell monolayer with 0.2% crystal violet solution for 15-20 minutes. Gently wash the plates with water and allow them to air dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The EC50 value is determined by non-linear regression analysis of the dose-response curve.
Protocol 2: MTT Assay for Cytotoxicity
This protocol determines the concentration of this compound that reduces the viability of host cells by 50% (CC50).
Materials:
-
Cells: Vero E6 cells or other relevant cell lines.
-
Compound: this compound.
-
Media: DMEM with 10% FBS and 1% penicillin-streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of 20% SDS in 50% dimethylformamide.
-
96-well tissue culture plates.
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium. Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare 2-fold serial dilutions of this compound in growth medium.
-
Treatment: Aspirate the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with medium but no compound.
-
Incubation: Incubate the plate for 72 hours, corresponding to the duration of the plaque reduction assay.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.
Logical Relationship Diagram
The following diagram illustrates the relationship between the antiviral activity and cytotoxicity assays in determining the therapeutic potential of this compound.
References
- 1. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
Application Notes and Protocols for Cell-Based Assays to Study GS-704277 Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-704277 is the primary alanine metabolite of the antiviral prodrug Remdesivir (Veklury®). Following intravenous administration, Remdesivir is rapidly metabolized to this compound in the plasma.[1] This intermediate metabolite is then further hydrolyzed by the histidine triad nucleotide-binding protein 1 (HINT1) to form the nucleoside analog GS-441524, which is subsequently phosphorylated to the active antiviral agent, GS-443902 (a nucleoside triphosphate).[2][3] Understanding the metabolism of this compound is critical for a comprehensive assessment of Remdesivir's pharmacokinetics, potential drug-drug interactions (DDIs), and overall therapeutic efficacy.
These application notes provide detailed protocols for cell-based assays designed to investigate the key aspects of this compound metabolism, including its formation, subsequent breakdown, and interaction with drug transporters.
Data Presentation
Table 1: Enzymes Involved in the Metabolism of Remdesivir to and from this compound
| Metabolic Step | Enzyme(s) | Cellular Location | Contribution to Remdesivir Metabolism |
| Remdesivir → this compound | Carboxylesterase 1 (CES1) | Liver, various tissues | ~80%[2] |
| Cathepsin A (CatA) | Lysosomes | ~10%[2] | |
| Cytochrome P450 3A4 (CYP3A4) | Liver, intestine | ~10% | |
| This compound → GS-441524 | Histidine Triad Nucleotide-binding Protein 1 (HINT1) | Cytoplasm | Primary enzyme for this step |
Table 2: Transporter Interactions of this compound
| Transporter | Type | Location | Role |
| OATP1B1 | Uptake | Hepatocytes (basolateral membrane) | Substrate |
| OATP1B3 | Uptake | Hepatocytes (basolateral membrane) | Substrate |
Table 3: Quantitative Data on Drug Interactions Affecting this compound Plasma Exposure
| Interacting Drug | Mechanism | Effect on this compound Exposure (AUC) | Clinical Significance | Reference |
| Cyclosporine A | OATP1B1/1B3 and P-glycoprotein inhibitor | ~3-fold increase | Not considered clinically relevant due to the transient nature of this compound |
Mandatory Visualizations
References
- 1. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Stabilization of GS-704277 in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
GS-704277 is an intermediate alanine metabolite of the antiviral prodrug remdesivir (RDV). Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. However, this compound, along with its parent compound remdesivir, is unstable in plasma, which can lead to inaccurate bioanalytical results. This application note provides a detailed protocol for the stabilization of this compound in human plasma samples to ensure the precision, accuracy, and robustness of its quantification by LC-MS/MS. The primary stabilization technique involves the acidification of plasma samples with formic acid immediately after collection.[1][2][3]
Metabolic Pathway of Remdesivir
Remdesivir is a phosphoramidate prodrug that is rapidly metabolized in plasma into its intermediate metabolite, this compound, and subsequently to the more stable nucleoside analog, GS-441524.[1][4] This conversion pathway highlights the importance of stabilizing the parent drug and its transient metabolites to accurately characterize the complete pharmacokinetic profile.
Caption: Metabolic conversion of Remdesivir to its metabolites.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for sample collection, stabilization, and preparation for analysis.
1. Materials and Reagents
-
Human whole blood
-
K2EDTA collection tubes
-
Formic acid (FA), analytical grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Dimethyl sulfoxide (DMSO)
-
Water, LC-MS grade
-
Internal Standards (IS): Stable isotope-labeled RDV, this compound, and GS-441524
-
Pipettes and tips
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
-70°C Freezer
2. Sample Collection and Stabilization Workflow
Immediate acidification of plasma is the critical step to prevent the degradation of this compound.
Caption: Workflow for blood sample collection and stabilization.
3. Detailed Protocol for Sample Handling and Stabilization
-
Blood Collection: Collect whole blood samples in K2EDTA anticoagulant tubes.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples to separate the plasma. A typical condition is 1500 x g for 10 minutes at 4°C.
-
Acidification: Immediately transfer the plasma to a pre-labeled tube containing a specific volume of formic acid solution. The final concentration of formic acid in the plasma should be sufficient to lower the pH and inhibit enzymatic degradation. A common approach is to add a volume of 20% formic acid to the plasma.
-
Mixing: Gently vortex the acidified plasma sample to ensure thorough mixing.
-
Storage: Store the stabilized plasma samples at -70°C until analysis.
4. Sample Preparation for LC-MS/MS Analysis
-
Thawing: Thaw the frozen, acidified plasma samples in an ice bath.
-
Internal Standard Spiking: Spike the plasma samples with the internal standard working solution.
-
Protein Precipitation: Add a volume of methanol (e.g., 4x the plasma volume) to precipitate the plasma proteins.
-
Vortex and Centrifuge: Vortex the samples to mix and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Data on this compound Stability
The stability of this compound is significantly improved in plasma treated with formic acid. The following tables summarize the stability data from validation studies.
Table 1: Benchtop Stability of this compound in Human Plasma
| Condition | Duration (hours) | Analyte Concentration (ng/mL) | Stability Assessment (% of Nominal) |
| Untreated Plasma at Room Temp | 24 | 6 | Significant degradation (>60% decrease in peak area ratio) |
| FA-Treated Plasma at 4°C | 8 | 6 | Moderately stable (<10% decrease) |
| FA-Treated Plasma in Ice Bath | 8 | 6 and 1600 | Stable (within ±15.0% of nominal) |
Table 2: Freeze/Thaw Stability of this compound in FA-Treated Human Plasma
| Number of Cycles | Storage Temperature | Analyte Concentration (ng/mL) | Stability Assessment (% of Nominal) |
| 5 | -20°C or -70°C | 6 and 1600 | Stable (within ±15.0% of nominal) |
Table 3: Long-Term Storage Stability of this compound in FA-Treated Human Plasma
| Storage Temperature | Duration (days) | Analyte Concentration (ng/mL) | Stability Assessment |
| -70°C | 257 | Not specified | Established to be stable |
LC-MS/MS Analytical Method
A validated LC-MS/MS method is essential for the accurate quantification of this compound.
Table 4: Example LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with formic acid in water and an organic solvent (e.g., acetonitrile/methanol) |
| Flow Rate | Not specified |
| Run Time | 3.4 minutes |
| Injection Volume | Not specified |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for this compound |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Calibration Range | 2–2000 ng/mL |
| Precision (%CV) | < 6.6% |
| Accuracy (%RE) | within ±11.5% |
The instability of this compound in biological samples, particularly human plasma, necessitates a robust stabilization protocol to ensure data integrity for clinical and preclinical studies. The acidification of plasma with formic acid immediately following collection and separation is a validated and effective method to prevent the degradation of this compound. Adherence to the detailed protocols for sample handling, storage, and analysis outlined in this application note will enable researchers to obtain accurate and reliable measurements of this critical remdesivir metabolite.
References
- 1. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. validation-of-lc-ms-ms-methods-for-determination-of-remdesivir-and-its-metabolites-gs-441524-and-gs-704277-in-acidified-human-plasma-and-their-application-in-covid-19-related-clinical-studies - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Method Validation of GS-704277 Determination by LC-MS/MS
These application notes provide a comprehensive overview and detailed protocols for the validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of GS-704277, a metabolite of Remdesivir (RDV), in human plasma. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and clinical studies.
Application Note
Introduction
This compound is a key metabolite of the antiviral prodrug Remdesivir (GS-5734), which has been used in the treatment of viral infections.[1][2][3] Accurate quantification of this compound in biological matrices such as human plasma is crucial for understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of Remdesivir.[2] This document outlines a validated, robust, and reliable LC-MS/MS method for the determination of this compound, developed and validated in accordance with FDA and EMA guidelines.[2]
Principle of the Method
This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of this compound in human plasma. The procedure involves the acidification of plasma samples to ensure analyte stability, followed by protein precipitation to extract the analyte and its internal standard (IS). The separated analytes are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Metabolic Pathway of Remdesivir
Remdesivir is a phosphoramidate prodrug that is rapidly metabolized in plasma into this compound and subsequently to the nucleoside analog GS-441524. The intracellular active form is the triphosphate metabolite, GS-443902.
Instrumentation and Reagents
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Waters Acquity UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., API-5000)
-
Analytical Column: Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)
Reagents and Materials:
-
This compound reference standard
-
Internal Standard (IS) for this compound
-
Methanol (HPLC grade)
-
Formic acid (reagent grade)
-
Ammonium formate
-
Human plasma (K2EDTA)
-
HPLC grade water
Analytical Method Parameters
The following table summarizes the chromatographic and mass spectrometric conditions for the analysis of this compound.
| Parameter | Condition |
| LC System | |
| Column | Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium formate in 5% methanol, pH 2.5 |
| Mobile Phase B | 100% Methanol |
| Flow Rate | Gradient elution (specifics optimized for system) |
| Injection Volume | Optimized for sensitivity (e.g., 5-10 µL) |
| Column Temperature | Maintained at a constant temperature (e.g., 40 °C) |
| Run Time | Approximately 3.4 minutes |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), specific mode optimized for this compound |
| MRM Transition | Specific parent > product ion transition for this compound and its IS |
| Dwell Time | Optimized for peak shape and sensitivity |
| Gas Settings | Optimized for the specific instrument (Curtain, Nebulizer, Turbo gas) |
Summary of Method Validation Results
The LC-MS/MS method was validated according to regulatory guidelines, with the results summarized below.
| Validation Parameter | Specification/Acceptance Criteria | Result for this compound |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | 2 - 2000 ng/mL |
| r² > 0.99 | ||
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Within ±11.5% |
| Precision (Intra- & Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | CV < 6.6% |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10, with acceptable accuracy and precision | 2 ng/mL |
| Selectivity | No significant interference at the retention time of the analyte and IS | Method is selective for this compound |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | No significant matrix effect observed |
| Extraction Recovery | Consistent and reproducible | Data not specified in provided abstracts, but method was successfully validated. |
| Stability | ||
| - Bench-top (8h, wet ice) | Within ±15% of nominal concentration | Stable |
| - Freeze-Thaw (multiple cycles) | Within ±15% of nominal concentration | Stable |
| - Long-term (-70 °C) | Within ±15% of nominal concentration | Stable for at least 257 days in acidified plasma |
Experimental Protocols
Protocol 1: Preparation of Stock, Standard, and Quality Control (QC) Solutions
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the this compound reference standard.
-
Dissolve in an appropriate solvent (e.g., DMSO or Methanol) to achieve the target concentration.
-
Store at -20 °C, protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 Methanol:Water).
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Spike appropriate volumes of the working standard solutions into blank, acidified human plasma to prepare a calibration curve (e.g., 2, 5, 20, 100, 500, 1000, 1600, 2000 ng/mL).
-
Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw plasma samples (CS, QC, and unknown) on wet ice.
-
Acidification (if not pre-treated): Clinical samples should be collected in tubes containing formic acid solution to ensure stability.
-
Aliquoting: Pipette a small volume (e.g., 50 µL) of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the IS working solution to each tube (except for blank matrix samples).
-
Protein Precipitation: Add a specified volume of ice-cold methanol (e.g., 200 µL).
-
Mixing: Vortex the samples vigorously for approximately 1 minute.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Protocol 3: Analytical Method Validation Procedures
The following diagram illustrates the logical flow for validating the analytical method.
1. Specificity and Selectivity:
-
Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of this compound and its IS.
-
The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
2. Linearity and Range:
-
Prepare and analyze a set of calibration standards over the expected concentration range (e.g., 2-2000 ng/mL) in at least three separate runs.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis with a 1/x² weighting. The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy and Precision:
-
Analyze QC samples at LLOQ, LQC, MQC, and HQC levels in replicate (n=5 or 6) within the same day (intra-day) and on at least three different days (inter-day).
-
Accuracy: The mean concentration should be within ±15% (±20% for LLOQ) of the nominal value.
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
4. Limit of Quantitation (LLOQ):
-
The LLOQ is the lowest concentration on the calibration curve that can be determined with acceptable accuracy (within ±20%) and precision (≤20% CV).
5. Matrix Effect and Recovery:
-
Matrix Effect: Compare the response of the analyte spiked into extracted blank plasma with the response of the analyte in a pure solution at LQC and HQC levels.
-
Recovery: Compare the analyte response from extracted plasma samples to that of post-extraction spiked samples at LQC, MQC, and HQC levels.
6. Stability:
-
Evaluate the stability of this compound in plasma under various conditions by analyzing QC samples (LQC and HQC) stored under these conditions against a freshly prepared calibration curve.
-
Bench-top stability: Samples stored at room temperature or in a wet ice bath for a specified period (e.g., 8 hours).
-
Freeze-thaw stability: Samples subjected to multiple freeze-thaw cycles (e.g., three cycles from -70°C to room temperature).
-
Long-term stability: Samples stored at -70°C for an extended period (e.g., 257 days).
-
-
The mean concentration of the stored QC samples should be within ±15% of the nominal values.
References
- 1. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. validation-of-lc-ms-ms-methods-for-determination-of-remdesivir-and-its-metabolites-gs-441524-and-gs-704277-in-acidified-human-plasma-and-their-application-in-covid-19-related-clinical-studies - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for the Use of GS-704277 as a Reference Standard in Chromatography
Introduction
GS-704277 is a crucial intermediate alanine metabolite of the antiviral prodrug Remdesivir (RDV).[1][2] Following administration, Remdesivir is intracellularly hydrolyzed to form this compound, which is subsequently metabolized to the active nucleoside triphosphate.[1][3][4] Accurate quantification of this compound is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies of Remdesivir, making high-quality reference standards and validated analytical methods imperative for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analysis, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (2S)-2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)amino)propanoic acid | |
| CAS Number | 1911579-04-8 | |
| Molecular Formula | C₁₅H₁₉N₆O₈P | |
| Molecular Weight | 442.3 g/mol | |
| Purity | ≥95% (typical) | |
| Appearance | A crystalline solid | |
| Solubility | Soluble in DMSO | |
| UV max (λmax) | 246 nm |
Application: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
This section details a validated method for the determination of this compound in human plasma, often performed concurrently with the analysis of Remdesivir and its other major metabolite, GS-441524.
Metabolic Pathway of Remdesivir
The following diagram illustrates the intracellular conversion of Remdesivir to its active triphosphate form, highlighting the role of this compound as a key intermediate.
Caption: Intracellular metabolic activation of Remdesivir.
Experimental Protocol
This protocol is based on established and validated LC-MS/MS methods for the quantification of Remdesivir and its metabolites in human plasma.
1. Materials and Reagents
-
This compound reference standard
-
[¹³C₃]-GS-704277 (or other suitable internal standard)
-
Human plasma (K₂EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Formic acid (reagent grade, 88%)
-
Ammonium formate
-
Water (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
2. Standard Solution Preparation
-
Primary Stock Solution: Accurately weigh the this compound reference standard and dissolve in DMSO to prepare a stock solution of a known concentration (e.g., 1 mg/mL). The concentration should be corrected using the purity value from the Certificate of Analysis. Store stock solutions at -20°C, protected from light.
-
Working Solutions: Prepare serial dilutions of the primary stock solution with a suitable solvent (e.g., 50:50 methanol/water) to create working solutions for calibration standards and quality control (QC) samples.
3. Sample Preparation
-
Due to the instability of Remdesivir and its metabolites in plasma, it is crucial to acidify the plasma samples immediately after collection. A common procedure involves the addition of diluted formic acid.
-
Thaw frozen plasma samples, calibration standards, and QC samples in an ice bath.
-
Perform protein precipitation by adding a volume of the internal standard spiking solution in acetonitrile or methanol to a specific volume of the plasma sample.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
4. Chromatographic Conditions The following table summarizes typical LC conditions for the analysis of this compound.
| Parameter | Condition | Reference |
| LC System | UPLC System | |
| Column | Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) | |
| Mobile Phase A | 10 mM ammonium formate in 5% methanol, pH 2.5 | |
| Mobile Phase B | 100% Methanol | |
| Flow Rate | Gradient elution (specifics may vary) | |
| Column Temperature | (Not specified in provided abstracts) | |
| Injection Volume | (Not specified in provided abstracts) | |
| Total Run Time | 3.4 minutes |
5. Mass Spectrometry Conditions The following table summarizes typical MS conditions for the analysis of this compound.
| Parameter | Condition | Reference |
| Mass Spectrometer | Tandem Quadrupole Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode for this compound | |
| MRM Transition | m/z 441.1 → 150.1 | |
| Internal Standard Transition | e.g., [¹³C₃]-GS-704277 (specific m/z not provided) | |
| Source Parameters | Optimized for sensitivity (specifics may vary) |
Workflow for Sample Analysis
The diagram below outlines the general workflow from sample collection to data analysis for the quantification of this compound.
Caption: General workflow for quantitative analysis of this compound.
Performance Characteristics
The use of this compound as a reference standard in the described LC-MS/MS method has demonstrated the following performance characteristics:
| Parameter | Typical Value | Reference |
| Linearity Range | 2–2000 ng/mL | |
| Intra-day Precision (%CV) | < 6.6% | |
| Inter-day Precision (%CV) | < 6.6% | |
| Accuracy (%RE) | within ±11.5% | |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | |
| Long-term Stability (-70°C in FA-treated plasma) | 257 days |
This compound is an indispensable reference standard for the accurate bioanalysis of Remdesivir and its metabolites. The detailed LC-MS/MS protocol provided, based on validated methods, offers a robust and reliable approach for the quantification of this compound in human plasma. Adherence to proper sample handling, especially plasma acidification, is critical to ensure the stability of the analyte and the integrity of the analytical results. The performance characteristics demonstrate that the method is sensitive, precise, and accurate, making it suitable for demanding applications in clinical and pharmaceutical research.
References
Application Notes and Protocols for In Vitro Assessment of GS-704277 Cytotoxicity
Introduction
GS-704277 is the alanine metabolite of the antiviral prodrug Remdesivir.[1][2] Remdesivir is intracellularly metabolized to this compound, which is then further processed to the active nucleoside triphosphate form that inhibits viral RNA-dependent RNA polymerase.[3] While Remdesivir has demonstrated a broad-spectrum antiviral activity, understanding the potential cytotoxicity of its metabolites is crucial for a comprehensive safety assessment. Some research suggests that this compound may be a mediator of Remdesivir's nephrotoxicity. These application notes provide a detailed overview and protocols for in vitro techniques to evaluate the cytotoxicity of this compound.
The proposed workflow for assessing this compound cytotoxicity involves a tiered approach. Initial screening should be performed using general cell viability assays. If significant cytotoxicity is observed, further investigation into specific cell death mechanisms, such as apoptosis and oxidative stress, is recommended.
Section 1: Cell Viability Assays
Cell viability assays are fundamental in toxicology to determine the overall health of cells following exposure to a test compound. Tetrazolium reduction assays like MTT and XTT are widely used for this purpose. These assays measure the metabolic activity of cells, which in viable cells, reduces the tetrazolium dye to a colored formazan product.
1.1. MTT Assay
The MTT assay is a colorimetric assay that assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
1.2. XTT Assay
The XTT assay is another colorimetric method to determine cell viability. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making it a more convenient assay.
Data Presentation: Cell Viability
| Assay | Principle | Endpoint Measurement | Advantages | Disadvantages |
| MTT | Reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product. | Absorbance at 570 nm. | Well-established, cost-effective. | Requires a solubilization step for the formazan crystals, which can introduce variability. |
| XTT | Reduction of XTT to a water-soluble orange formazan product by metabolically active cells. | Absorbance at 450-500 nm. | Faster than MTT as it does not require a solubilization step, higher sensitivity. | Reagent can be less stable. |
Section 2: Apoptosis Assays
Apoptosis, or programmed cell death, is a critical mechanism of cell death that can be induced by cytotoxic compounds. Key markers of apoptosis include the activation of caspases and changes in the mitochondrial membrane potential.
2.1. Caspase Activity Assays
Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide direct evidence of apoptosis induction. These assays often use a substrate that, when cleaved by the active caspase, produces a fluorescent or colorimetric signal.
2.2. Mitochondrial Membrane Potential (MMP) Assays
A decrease in mitochondrial membrane potential is an early event in apoptosis. Fluorescent dyes, such as JC-1 or TMRE, can be used to assess changes in MMP. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low MMP, it remains as monomers and fluoresces green.
Data Presentation: Apoptosis Markers
| Assay | Principle | Endpoint Measurement | Advantages | Disadvantages |
| Caspase-3/7 Activity | Cleavage of a specific substrate by active caspase-3/7, releasing a fluorescent or chromogenic molecule. | Fluorescence or absorbance. | Direct measure of a key apoptotic event, high sensitivity. | Provides information on a specific point in the apoptotic pathway. |
| MMP (JC-1) | The fluorescent dye JC-1 accumulates in mitochondria in a potential-dependent manner, forming red fluorescent aggregates in healthy cells and green fluorescent monomers in apoptotic cells. | Ratio of red to green fluorescence. | Detects an early event in apoptosis, allows for visualization by microscopy. | Can be influenced by factors other than apoptosis that affect mitochondrial function. |
Section 3: Oxidative Stress Assays
Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. It can be a significant contributor to drug-induced cytotoxicity.
3.1. Reactive Oxygen Species (ROS) Detection
Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is a cell-permeable compound that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
3.2. Glutathione (GSH) Assay
Glutathione is a major cellular antioxidant. A decrease in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is an indicator of oxidative stress. Commercially available kits can be used to measure the levels of both GSH and GSSG.
Data Presentation: Oxidative Stress Markers
| Assay | Principle | Endpoint Measurement | Advantages | Disadvantages |
| ROS Detection (DCFDA) | DCFDA is oxidized by ROS to the fluorescent compound DCF. | Fluorescence intensity. | Direct measurement of cellular ROS. | The probe can be non-specific and may react with various ROS. |
| GSH/GSSG Ratio | Measurement of the relative levels of reduced (GSH) and oxidized (GSSG) glutathione. | Luminescence or absorbance. | Provides an indication of the cell's antioxidant capacity. | Indirect measure of oxidative stress. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Materials:
-
This compound
-
Selected cell line (e.g., HepG2, renal proximal tubule epithelial cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay
Materials:
-
This compound
-
Selected cell line
-
96-well white or black clear-bottom plates
-
Complete cell culture medium
-
Caspase-3/7 Glo® Assay kit (or equivalent)
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in the MTT protocol.
-
After the desired incubation time, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a microplate reader.
Visualizations
Caption: Tiered experimental workflow for assessing this compound cytotoxicity.
Caption: Intrinsic apoptosis signaling pathway potentially induced by this compound.
Caption: Oxidative stress pathway leading to cytotoxicity.
References
Methods for Studying the Cellular Uptake of Tenofovir Alafenamide (GS-7340)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for studying the cellular uptake of the nucleotide analogue prodrug, Tenofovir Alafenamide (TAF), also known as GS-7340. TAF is a prodrug of the antiretroviral agent Tenofovir, designed to deliver the active diphosphate metabolite (Tenofovir diphosphate, TFV-DP) more efficiently to target cells, such as peripheral blood mononuclear cells (PBMCs) and hepatocytes, while reducing systemic exposure to the parent drug.
Note on GS-704277: The initial query referenced this compound. It is important to clarify that this compound is an intermediate metabolite in the activation of the antiviral drug Remdesivir[1][2]. The following protocols are focused on Tenofovir Alafenamide (TAF, GS-7340), a compound with extensive research on its cellular uptake and intracellular metabolism.
These protocols are intended for researchers, scientists, and drug development professionals investigating the cellular pharmacology of nucleotide analogues.
Data Presentation
The following tables summarize key quantitative data related to the cellular uptake and activity of Tenofovir Alafenamide.
Table 1: In Vitro Antiviral Activity and Intracellular Concentrations of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF)
| Compound | Cell Type | EC50 (nM) | Intracellular TFV-DP (fmol/10⁶ cells) | Reference |
| TAF | MT-4 (HIV-1 infected) | - | - | [3] |
| TDF | MT-4 (HIV-1 infected) | - | - | [4] |
| TAF | PBMCs | - | 834.70 (2.49) | [5] |
| TDF | PBMCs | - | 346.85 (3.75) |
EC50 values are highly dependent on the specific assay conditions and cell type used.
Table 2: Role of Transporters in Tenofovir Alafenamide (TAF) Hepatic Uptake
| Transporter | Cell Line | Substrate | Uptake Rate (pmol/min/10⁶ cells) | Inhibition | Reference |
| OATP1B1 | CHO-OATP1B1 | TAF | Increased vs. CHO-WT | Rifampin | |
| OATP1B3 | CHO-OATP1B3 | TAF | Increased vs. CHO-WT | Rifampin |
Signaling and Metabolic Pathways
The intracellular activation of Tenofovir Alafenamide is a multi-step process involving specific enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. The potential of remdesivir to affect function, metabolism and proliferation of cardiac and kidney cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming GS-704277 instability in plasma samples
Welcome to the technical support center for the bioanalysis of GS-704277. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the instability of this compound in plasma samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected concentrations of this compound in our plasma samples. What could be the cause?
A1: Lower than expected concentrations of this compound are commonly due to its instability in plasma. This compound is an intermediate metabolite of Remdesivir (RDV) and is prone to degradation.[1][2] This degradation is dependent on both temperature and pH.[1] The primary cause is enzymatic hydrolysis in the plasma matrix, leading to the formation of its more stable metabolite, GS-441524.[1][3] To prevent this, immediate and proper sample handling and stabilization are critical.
Q2: How can we prevent the degradation of this compound in our plasma samples?
A2: The most effective method to prevent the degradation of this compound is to acidify the plasma sample immediately after collection. Treatment with diluted formic acid (FA) has been shown to overcome the instability issues, ensuring the precision and accuracy of the bioanalytical method. It is also crucial to maintain a cold chain throughout sample processing and storage.
Q3: What is the recommended procedure for plasma sample collection and stabilization?
A3: To ensure the stability of this compound, follow this protocol:
-
Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood to separate the plasma by centrifugation at approximately 1500g within 30 minutes of collection.
-
Immediately transfer the plasma to tubes containing a pre-aliquoted amount of diluted formic acid solution.
-
Vortex the tubes to ensure thorough mixing.
-
Store the acidified plasma samples at -70°C until analysis.
Q4: We are seeing a corresponding increase in GS-441524 concentrations in samples with low this compound. Is this expected?
A4: Yes, this is an expected outcome of this compound degradation. The metabolic pathway involves the conversion of Remdesivir to this compound, which is then hydrolyzed to GS-441524. Therefore, instability of this compound will directly lead to an increase in the concentration of GS-441524. Monitoring the levels of both metabolites can help confirm if degradation is occurring.
Q5: What are the optimal storage conditions for ensuring the long-term stability of this compound in plasma?
A5: For long-term storage, acidified (FA-treated) plasma samples should be stored at -70°C. Under these conditions, this compound has been shown to be stable for at least 257 days. Short-term storage on wet ice during sample processing is also acceptable for limited periods.
Quantitative Data Summary
The stability of this compound is highly dependent on the sample treatment and storage temperature. The following tables summarize the stability data from validated bioanalytical methods.
Table 1: Long-Term Stability of this compound in Acidified Human Plasma at -70°C
| Analyte | Matrix | Storage Temperature | Stability Duration | Reference |
| This compound | FA-Treated Human Plasma | -70°C | 257 days | |
| Remdesivir | FA-Treated Human Plasma | -70°C | 392 days | |
| GS-441524 | FA-Treated Human Plasma | -70°C | 392 days |
Table 2: Short-Term Stability of this compound in Formic Acid-Treated Human Plasma
| Analyte Concentration | Storage Condition | Duration | Stability Outcome | Reference |
| 6 ng/mL | 4°C | ~8 hours | <10% decrease | |
| 6 ng/mL | Room Temperature | 24 hours | Significant degradation (>60% decrease in untreated plasma) | |
| Low and High QC levels | Ice Bath | 8 hours | Within ±15.0% of nominal concentration |
Experimental Protocols
Protocol 1: Plasma Sample Stabilization
-
Objective: To stabilize this compound in human plasma immediately after collection.
-
Materials:
-
Human whole blood collected in K2EDTA tubes.
-
Formic Acid (FA) solution (e.g., 2% v/v in water).
-
Polypropylene tubes.
-
Centrifuge capable of 1500g.
-
Vortex mixer.
-
-70°C freezer.
-
-
Procedure:
-
Within 30 minutes of blood collection, centrifuge the K2EDTA tubes at approximately 1500g to separate the plasma.
-
Transfer the plasma supernatant to a clean polypropylene tube.
-
Add a pre-determined volume of the formic acid solution to the plasma. A common ratio is 20 µL of 2% FA per 1 mL of plasma.
-
Immediately vortex the tube for 5-10 seconds to ensure complete mixing.
-
Label the tube and store it at -70°C until bioanalysis.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Objective: To extract this compound and its related metabolites from stabilized plasma for quantification.
-
Materials:
-
FA-treated plasma samples.
-
Internal Standard (IS) working solution (e.g., stable isotope-labeled this compound).
-
Methanol, chilled.
-
Centrifuge.
-
Evaporator (e.g., nitrogen evaporator).
-
Reconstitution solvent.
-
-
Procedure:
-
Thaw the stabilized plasma samples on an ice bath.
-
Spike a known volume of plasma (e.g., 50 µL) with the internal standard solution.
-
Perform protein precipitation by adding a volume of chilled methanol (e.g., 200 µL).
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS injection.
-
Visualizations
Below are diagrams illustrating key processes and pathways related to this compound analysis.
References
Technical Support Center: Quantification of GS-704277 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of GS-704277, an intermediate alanine metabolite of Remdesivir, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low or no signal intensity for this compound. What are the potential causes and how can I troubleshoot this?
A1: Low signal intensity for this compound can stem from several factors, including issues with sample stability, mass spectrometer settings, or chromatography.
Troubleshooting Steps:
-
Verify Sample Stability: this compound is susceptible to instability in plasma.[1][2] It is crucial to acidify plasma samples to ensure analyte stability.[1][2] A validated method suggests treating plasma with diluted formic acid.[1]
-
Confirm Mass Spectrometer Parameters: this compound is typically analyzed in negative ion mode. Ensure your mass spectrometer is set to the correct polarity and that the Multiple Reaction Monitoring (MRM) transitions are accurate.
-
Check for Matrix Effects: Biological matrices can cause ion suppression, leading to a decreased analyte signal. To assess this, you can perform a post-extraction spiking experiment. If ion suppression is significant, optimizing sample preparation by employing techniques like solid-phase extraction (SPE) or using a stable isotope-labeled internal standard can help mitigate these effects.
-
Evaluate Chromatographic Performance: As a polar metabolite, this compound may exhibit poor retention on standard reversed-phase columns. Using a column designed for the retention of polar compounds, such as an Acquity UPLC HSS T3 column, is recommended. Also, verify mobile phase composition and gradient conditions.
Q2: My results show high variability between replicate injections. What could be the cause?
A2: High variability is often linked to issues in sample preparation, instrument stability, or carryover.
Troubleshooting Steps:
-
Standardize Sample Preparation: Inconsistent sample handling, especially the acidification step, can lead to variable degradation of this compound and, consequently, inconsistent results. Ensure precise and consistent addition of formic acid to all samples.
-
Assess for Carryover: Although less of an issue for this compound compared to its parent drug Remdesivir, carryover can still occur. This can be addressed by implementing a robust needle wash protocol and potentially performing separate injections for high-concentration samples.
-
Check System Stability: Monitor the stability of the LC pump pressure and the MS spray. Fluctuations can indicate leaks, blockages, or issues with the ion source. A stable, consistent spray is crucial for reproducible results.
-
Use a Suitable Internal Standard: Employing a stable isotope-labeled internal standard for this compound, such as [¹³C₃]-GS-704277, is highly recommended to compensate for variability in sample preparation and instrument response.
Q3: I am having difficulty with the chromatographic separation of this compound. What are the recommended column and mobile phases?
A3: this compound is a polar compound, which presents a challenge for traditional reversed-phase chromatography.
Recommended Protocol:
-
Column: An Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) column is a suitable choice as its stationary phase is designed to retain and separate small, water-soluble polar organic compounds.
-
Mobile Phase A: 10 mM ammonium formate in 5% methanol, with the pH adjusted to 2.5. The acidic pH aids in the protonation of the analyte and improves peak shape.
-
Mobile Phase B: 100% methanol.
-
Gradient: A gradient elution should be optimized to ensure adequate retention of this compound and separation from other matrix components. A separate injection with a dedicated gradient for this compound is recommended to achieve optimal sensitivity and minimize carryover from other analytes like Remdesivir.
Q4: How should I prepare my plasma samples for this compound analysis to ensure its stability?
A4: The stability of this compound in plasma is a critical factor for accurate quantification. Acidification of the plasma is a necessary step.
Protocol for Plasma Sample Preparation:
-
Collection: Collect whole blood in appropriate anticoagulant tubes.
-
Processing: Process the blood to obtain plasma within 30 minutes of collection.
-
Acidification: Immediately treat the plasma with a diluted formic acid solution. A validated method used a final concentration of 0.1% formic acid.
-
Storage: Store the acidified plasma samples at -70°C. Long-term stability of this compound in acidified plasma has been established for up to 257 days at -70°C.
-
Extraction: For analysis, perform a protein precipitation by adding a sufficient volume of methanol containing the internal standard. Centrifuge to pellet the precipitated proteins and inject the supernatant for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | This compound | |
| Internal Standard | [¹³C₃]-GS-704277 | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | |
| MRM Transition | [Data not publicly available in the search results] | |
| Calibration Range | 2-2000 ng/mL in human plasma |
Experimental Protocols
Protocol 1: LC-MS/MS System Configuration
-
Liquid Chromatograph: A UPLC system capable of handling high pressures.
-
Column: Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium formate in 5% methanol, pH 2.5.
-
Mobile Phase B: 100% methanol.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.3-0.5 mL/min.
-
Gradient: Develop a gradient starting with a high percentage of Mobile Phase A to retain this compound, followed by an increasing percentage of Mobile Phase B to elute the analyte.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Visual Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for GS-704277 Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of GS-704277. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic analysis of this polar metabolite of Remdesivir.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to retain on a standard C18 column?
A1: this compound is a highly polar compound.[1] Standard C18 columns are designed for reversed-phase chromatography, which effectively retains non-polar and moderately polar compounds. The high polarity of this compound leads to weak interactions with the C18 stationary phase, resulting in poor retention and early elution, often near the solvent front. To achieve adequate retention, specialized columns designed for polar analytes or alternative chromatographic modes may be necessary.
Q2: What type of LC column is recommended for the analysis of this compound?
A2: For the separation of polar compounds like this compound, a column designed to retain water-soluble, polar organic compounds is recommended. The Acquity UPLC HSS T3 column (a C18 stationary phase) has been successfully used for this purpose.[1][2] This type of column is compatible with 100% aqueous mobile phases, which is often required for the retention of highly polar analytes.
Q3: What are the typical starting conditions for an LC gradient to separate this compound?
A3: Due to its high polarity, the initial mobile phase conditions for a gradient separation of this compound should be highly aqueous. A common starting point is 100% aqueous mobile phase, followed by a gradual increase in the organic mobile phase.[1] This allows for the retention of this compound on the column before initiating the organic gradient to elute the compound.
Q4: How can I improve the peak shape of this compound?
A4: Poor peak shape, such as tailing, can be caused by secondary interactions with the stationary phase or issues with the sample solvent. Using a mobile phase with a low pH, such as 10 mM ammonium formate at pH 2.5, can help to minimize these secondary interactions.[1] Additionally, ensure that the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Q5: Is it better to analyze this compound separately or together with Remdesivir and GS-441524?
A5: While it is possible to develop a single method for all three analytes, their differing polarities present a challenge. Remdesivir is much less polar than this compound. To achieve optimal sensitivity and minimize carryover, especially for Remdesivir, performing separate injections with individually optimized gradients for each analyte is a recommended strategy.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor or No Retention of this compound | Inappropriate column chemistry. | Use a column designed for polar analyte retention, such as an Acquity UPLC HSS T3. |
| Initial mobile phase is too strong (too much organic solvent). | Start the gradient with a 100% aqueous mobile phase to ensure retention of the polar this compound. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Acidify the mobile phase (e.g., with 0.1% formic acid or 10 mM ammonium formate at pH 2.5) to suppress silanol interactions. |
| Sample solvent is stronger than the initial mobile phase. | Dissolve the sample in a solvent that matches or is weaker than the initial mobile phase composition. | |
| Co-elution with Other Peaks | Gradient slope is too steep. | Decrease the gradient slope (i.e., slow down the rate of increase of the organic mobile phase) to improve resolution. |
| Inappropriate mobile phase combination. | Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or different buffer systems to alter selectivity. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A stable baseline indicates proper equilibration. |
| Mobile phase composition drift. | Prepare fresh mobile phases daily and keep solvent reservoirs capped to prevent evaporation of the organic component. | |
| Temperature fluctuations. | Use a column oven to maintain a consistent column temperature. | |
| Analyte Instability in Sample | Degradation of this compound in the biological matrix. | Acidify plasma samples with formic acid (FA) to improve the stability of Remdesivir and its metabolites. |
Experimental Protocols
LC Method for this compound Analysis
This protocol is a representative method based on published literature for the analysis of this compound.
-
Column: Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium formate in 5% methanol, pH 2.5
-
Mobile Phase B: 100% Methanol
-
Flow Rate: 0.5 mL/min (This may vary depending on the specific UPLC/HPLC system)
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Gradient Program for this compound:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 1.6 | 35 | 65 |
| 1.7 | 0 | 100 |
| 2.5 | 0 | 100 |
| 2.6 | 100 | 0 |
| 3.4 | 100 | 0 |
Note: This gradient is specifically optimized for this compound and may require adjustment for simultaneous analysis with other compounds.
Visualizations
Caption: Workflow for LC Gradient Optimization.
Caption: Troubleshooting Decision Tree for this compound.
References
- 1. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the degradation of GS-704277 during sample storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of GS-704277 during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an intermediate alanine metabolite of the antiviral prodrug Remdesivir.[1] It is intrinsically unstable and can degrade to GS-441524, another metabolite of Remdesivir.[2][3] This degradation is dependent on factors such as temperature and pH.[2] Ensuring the stability of this compound in samples is critical for accurate pharmacokinetic and pharmacodynamic studies.
Q2: What is the primary degradation product of this compound?
The primary degradation product of this compound is GS-441524.[2] The conversion of this compound to GS-441524 can lead to an overestimation of GS-441524 concentrations and an underestimation of this compound concentrations in a sample.
Q3: What are the general recommendations for storing this compound?
For optimal stability, this compound should be handled and stored under specific conditions. As a solid, it is stable for at least four years when stored at -20°C. Stock solutions have demonstrated stability for up to 6 months at -80°C and for 1 month at -20°C when stored under nitrogen.
Troubleshooting Guides
Issue: Unexpectedly low or undetectable levels of this compound in plasma samples.
Possible Cause 1: Degradation during sample collection and processing.
-
Recommendation: Human whole blood samples should be processed to plasma within 4 hours of collection while being kept in an ice bath. Centrifugation should be performed in a refrigerated centrifuge (e.g., at 4°C).
Possible Cause 2: Inappropriate storage temperature.
-
Recommendation: Immediately after processing, plasma samples should be stored at ultra-low temperatures. Long-term storage at -70°C is recommended to maintain stability.
Possible Cause 3: Degradation due to sample pH.
-
Recommendation: this compound is unstable in untreated plasma. To prevent degradation, plasma samples should be acidified with formic acid immediately after separation from whole blood.
Issue: High variability in this compound concentrations across replicate samples.
Possible Cause 1: Inconsistent sample handling.
-
Recommendation: Ensure uniform and consistent sample handling procedures for all replicates. This includes consistent timing for processing, acidification, and freezing. All samples should be thawed uniformly in an ice bath before analysis.
Possible Cause 2: Multiple freeze-thaw cycles.
-
Recommendation: While this compound has shown stability for up to five freeze-thaw cycles in acidified plasma when stored at -20°C or -70°C, it is best practice to minimize the number of cycles. Aliquot samples into smaller volumes for individual experiments to avoid repeated thawing of the entire sample.
Data on this compound Stability
The stability of this compound is highly dependent on the storage conditions and the sample matrix. The following tables summarize the available quantitative data.
Table 1: Long-Term Stability of this compound in Acidified Human Plasma
| Storage Temperature | Duration | Stability Outcome |
| -70°C | 257 days | Stable |
Table 2: Short-Term Stability of this compound in Human Plasma
| Sample Matrix | Storage Temperature | Duration | Stability Outcome |
| Formic Acid-Treated Plasma | 4°C (Ice Bath) | 8 hours | Moderately Stable (<10% decrease) |
| Untreated Plasma | Room Temperature | 24 hours | Significant Degradation (>60% decrease) |
| Formic Acid-Treated Plasma | 4°C | 24 hours | Stable |
| Untreated Plasma | 4°C | 24 hours | Unstable |
Table 3: Freeze-Thaw Stability of this compound in Acidified Human Plasma
| Storage Temperature | Number of Cycles | Stability Outcome |
| -20°C or -70°C | 5 | Stable |
Experimental Protocols
Protocol 1: Preparation of Acidified Human Plasma
This protocol describes the essential step of acidifying plasma samples to prevent the degradation of this compound.
-
Blood Collection: Collect whole blood in K2EDTA tubes.
-
Initial Cooling: Immediately place the blood collection tubes in an ice bath.
-
Centrifugation: Within 4 hours of collection, centrifuge the blood at approximately 1600 g for 10 minutes in a refrigerated centrifuge (4°C) to separate the plasma.
-
Acidification: For every 500 μL of plasma, add 40 μL of a formic acid solution. Vortex the tube to ensure thorough mixing.
-
Storage: Immediately freeze the acidified plasma samples at -70°C for long-term storage.
Protocol 2: Stability Testing of this compound in Human Plasma
This protocol outlines a method to evaluate the stability of this compound under various conditions.
-
Sample Preparation: Spike known concentrations of this compound into both untreated and formic acid-treated human plasma.
-
Incubation:
-
Short-term (Benchtop) Stability: Store aliquots of the spiked plasma at room temperature and in an ice bath (4°C) for specific time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles. A cycle consists of freezing the sample at -20°C or -70°C for at least 12-24 hours, followed by thawing in an ice bath.
-
Long-term Stability: Store aliquots at -20°C and -70°C for an extended period, with samples analyzed at predetermined intervals.
-
-
Sample Analysis: At each time point, process the samples (e.g., protein precipitation) and analyze the concentration of this compound using a validated analytical method, such as LC-MS/MS.
-
Data Evaluation: Compare the measured concentrations at each time point to the initial (time 0) concentration to determine the percentage of degradation.
Visualizations
Caption: Degradation pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Detection of GS-704277 in Biofluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of GS-704277 detection in biological fluids.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for detecting this compound in biofluids?
A1: The most widely accepted and sensitive method for the quantification of this compound in biofluids, such as human plasma, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations often present due to its role as a metabolite of Remdesivir (RDV).
Q2: Why is the stability of this compound a critical factor in its detection?
A2: this compound is an intermediate metabolite of Remdesivir (RDV) and is prone to degradation.[1][3] In biological matrices like plasma, RDV can convert to this compound, and this compound can further be metabolized to GS-441524.[1] This instability can lead to inaccurate quantification if not properly managed during sample collection, storage, and processing.
Q3: How can I stabilize this compound in plasma samples?
A3: To ensure the stability of this compound, it is crucial to treat plasma samples with diluted formic acid (FA) immediately after collection. This acidification inhibits the endogenous esterase activities that contribute to the degradation of both RDV and this compound.
Q4: What is the expected calibration range for this compound in human plasma using LC-MS/MS?
A4: Validated LC-MS/MS methods have demonstrated a calibration range for this compound in human plasma to be typically from 2 ng/mL to 2000 ng/mL.
Troubleshooting Guide
Issue 1: Low Sensitivity or Inability to Detect this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization Mode | For this compound, using Electrospray Ionization (ESI) in negative ion mode has been shown to provide better sensitivity compared to the positive ion mode. |
| Inadequate Sample Stabilization | Ensure that plasma samples are treated with diluted formic acid immediately upon collection to prevent the degradation of this compound. |
| Inefficient Chromatographic Separation | Optimize the liquid chromatography method. An Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm) has been successfully used. Ensure proper mobile phase composition and gradient to achieve good peak shape and resolution. |
| Matrix Effects | The presence of other components in the biofluid can suppress the ionization of this compound. Evaluate and minimize matrix effects by optimizing the sample preparation method (e.g., protein precipitation, solid-phase extraction). |
Issue 2: High Variability and Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Analyte Instability During Sample Handling | Maintain samples on wet ice during processing and limit the time they are kept at room temperature. Benchtop stability in acidified plasma should be confirmed. |
| Inconsistent Sample Preparation | Strictly adhere to the validated sample preparation protocol. Ensure accurate and consistent pipetting and timing for all steps. |
| Carryover from Previous Injections | To minimize carryover, especially when analyzing multiple analytes with different polarities, consider a separate injection for this compound with a dedicated LC gradient. |
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for the determination of this compound in human plasma.
| Parameter | This compound | Reference |
| Calibration Range | 2–2000 ng/mL | |
| Intraday Precision (%CV) | < 6.6% | |
| Interday Precision (%CV) | < 6.6% | |
| Accuracy (%RE) | within ±11.5% | |
| Long-Term Storage Stability (-70 °C) | 257 days in FA-treated plasma |
Experimental Protocols
Protocol 1: Plasma Sample Stabilization and Preparation
-
Sample Collection: Collect whole blood in tubes containing K2EDTA as the anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Acidification: Immediately treat the plasma with diluted formic acid (FA) to inhibit esterase activity and stabilize the analytes.
-
Protein Precipitation:
-
To a specific volume of the acidified plasma sample, add a protein precipitation agent (e.g., acetonitrile) containing the internal standard.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a suitable mobile phase system (e.g., water with formic acid and acetonitrile).
-
Flow Rate: Optimized for the column dimensions.
-
Run Time: A short run time of approximately 3.4 minutes can be achieved.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode for optimal sensitivity of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
-
Visualizations
Metabolic Pathway of Remdesivir
Caption: Metabolic conversion of Remdesivir (RDV) to its metabolites.
Experimental Workflow for this compound Detection
References
- 1. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Addressing carryover issues in GS-704277 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues, particularly carryover, during the analysis of GS-704277, a metabolite of Remdesivir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is an intermediate metabolite of the antiviral prodrug Remdesivir (RDV). Following administration, RDV is metabolized to this compound and subsequently to the active nucleoside analog GS-441524. Accurate quantification of this compound in plasma is crucial for understanding the pharmacokinetics and metabolism of Remdesivir.[1][2]
Q2: What are the common challenges in the bioanalysis of this compound?
A2: The primary challenges in the analysis of this compound and related compounds like Remdesivir include analyte instability in biological matrices and chromatographic carryover.[1][3] Instability can lead to inaccurate quantification, while carryover from high-concentration samples can interfere with the measurement of subsequent samples.[3]
Q3: How can the instability of this compound in plasma be addressed?
A3: Treatment of plasma samples with diluted formic acid (FA) has been shown to overcome the instability issues of Remdesivir and its metabolites, including this compound, ensuring the precision and accuracy of the analytical method.
Q4: What is carryover and why is it a significant issue in this compound analysis?
A4: Carryover is the appearance of a small portion of an analyte signal from a preceding sample in a subsequent analysis, typically a blank or a low-concentration sample. In the context of this compound analysis, which often involves a wide range of concentrations, carryover from a high-concentration sample can lead to an overestimation of the analyte in the following sample, compromising data integrity. This is a known challenge, particularly for the parent drug Remdesivir, which can affect the entire analytical run if not properly managed.
Troubleshooting Guide: Addressing Carryover Issues
This guide provides a systematic approach to identifying and mitigating carryover in the LC-MS/MS analysis of this compound.
Problem: I am observing a peak for this compound in my blank injections following a high-concentration standard or sample.
Step 1: Confirm and Quantify the Carryover
-
Action: Inject a sequence of a high-concentration standard (at the Upper Limit of Quantification, ULOQ), followed by at least two blank injections (mobile phase or matrix).
-
Acceptance Criteria: The analyte peak area in the first blank injection should be less than 20% of the peak area of the Lower Limit of Quantification (LLOQ) standard. If it exceeds this, troubleshooting is necessary.
Step 2: Isolate the Source of Carryover
The most common sources of carryover in an LC-MS/MS system are the autosampler, the analytical column, and connecting tubing. A systematic approach to pinpointing the source is recommended.
-
Action A: Autosampler Investigation
-
Injector Wash: Ensure your autosampler's wash protocol is adequate. Use a strong wash solvent that can effectively solubilize this compound. A wash solution containing a high percentage of organic solvent, sometimes with the addition of an acid or base, can be effective. Consider using multiple wash solvents.
-
Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle.
-
Needle and Syringe: Inspect the injection needle and syringe for any signs of wear or contamination. Worn parts can have scratches that trap analytes.
-
-
Action B: Column Investigation
-
Column Wash: Implement a robust column wash at the end of each injection or analytical batch. A "saw-tooth" gradient, cycling between high and low organic mobile phase concentrations, can be more effective at removing strongly retained compounds than a simple high-organic wash.
-
Column Replacement: If carryover persists, replace the analytical column. Columns can degrade over time, leading to increased active sites where analytes can irreversibly bind.
-
-
Action C: System Plumbing
-
Tubing and Connections: Check all tubing and connections between the autosampler, column, and mass spectrometer for potential dead volumes where the sample can be trapped. Ensure all fittings are properly made.
-
Step 3: Method Optimization to Prevent Recurrence
-
Dedicated Analytical Methods: A highly effective strategy for minimizing carryover when analyzing Remdesivir and its metabolites is to use separate injections for each analyte with individually optimized LC gradients and ESI modes. This prevents the co-elution of high-concentration parent drug with the metabolites and allows for tailored wash steps.
-
Mobile Phase Optimization: Adjusting the mobile phase composition can help reduce carryover. Using stronger elution solvents in the gradient can help to effectively wash the analyte from the column during the run.
-
Injection Sequence: When analyzing samples with a wide concentration range, it is advisable to sequence injections from low to high concentrations where possible. Always run a blank after a suspected high-concentration sample to check for carryover.
Data Summary
The following tables summarize typical quantitative data for the LC-MS/MS analysis of this compound and related analytes.
Table 1: Calibration Ranges for Remdesivir and its Metabolites in Human Plasma
| Analyte | Calibration Range (ng/mL) |
| Remdesivir (RDV) | 4 - 4000 |
| GS-441524 | 2 - 2000 |
| This compound | 2 - 2000 |
Source:
Table 2: Precision and Accuracy Data for the Bioanalytical Method
| Analyte | Quality Control Levels | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (% Bias) |
| Remdesivir (RDV) | LQC, MQC, HQC | < 6.6% | < 6.6% | ± 11.5% |
| GS-441524 | LQC, MQC, HQC | < 6.6% | < 6.6% | ± 11.5% |
| This compound | LQC, MQC, HQC | < 6.6% | < 6.6% | ± 11.5% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Source:
Experimental Protocols
Key Experiment: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a generalized representation based on published methods.
-
Sample Preparation (Plasma):
-
Thaw frozen plasma samples on wet ice.
-
To stabilize the analytes, treat the plasma with a diluted formic acid solution.
-
Perform a protein precipitation by adding a volume of cold organic solvent (e.g., methanol or acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., a mixture of the initial mobile phase components).
-
-
Chromatographic Conditions:
-
LC System: A UPLC or HPLC system capable of high-pressure gradient elution.
-
Analytical Column: A reversed-phase column, such as an Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm), is commonly used.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with an acidic modifier (e.g., 0.1% formic acid).
-
Gradient: A gradient elution is employed to separate the analytes from matrix components. An individually optimized gradient for each analyte is recommended to minimize carryover.
-
Flow Rate: Typical flow rates are in the range of 0.3 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), with separate injections in positive or negative mode as optimal for each analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
Visualizations
Caption: Metabolic activation pathway of Remdesivir.
Caption: Systematic workflow for troubleshooting carryover.
References
- 1. Development and validation of an LC-MS/MS method for simultaneous determination of remdesivir and its hydrolyzed metabolite and nucleoside, and its application in a pharmacokinetic study of normal and diabetic nephropathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 3. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Extraction Methods for GS-704277 from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of GS-704277, an intermediate metabolite of Remdesivir, from various tissue samples. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from tissues challenging?
A1: this compound is the intermediate alanine metabolite of the antiviral prodrug Remdesivir (RDV).[1][2] It is formed intracellularly via hydrolysis and is a critical step in the metabolic activation pathway leading to the pharmacologically active triphosphate form, GS-443902.[3] The primary challenge in its extraction from tissues lies in its inherent instability. This compound can readily convert to the more stable nucleoside analog GS-441524, especially in biological matrices.[4] Therefore, rapid and careful sample handling and preparation are crucial to prevent its degradation and ensure accurate quantification.
Q2: What is the most critical first step after tissue collection to ensure the stability of this compound?
A2: Immediate acidification of the tissue homogenate is the most critical step. Instability of this compound is a significant issue, and treatment with a diluted acid, such as formic acid, has been shown to be effective in preventing its degradation in plasma samples.[5] This principle should be applied to tissue homogenates as well. The acidification helps to inhibit endogenous esterase activities that can lead to the conversion of this compound to GS-441524.
Q3: Which analytical technique is most suitable for the quantification of this compound in tissue extracts?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological matrices. This technique offers high sensitivity and selectivity, which are essential for accurately measuring the low concentrations of this metabolite often found in tissues and for distinguishing it from other Remdesivir metabolites.
Q4: What type of internal standard (IS) is recommended for the LC-MS/MS analysis of this compound?
A4: A stable isotope-labeled (SIL) internal standard of this compound (e.g., [¹³C₃]-GS-704277) is highly recommended. A SIL-IS is the gold standard as it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatographic separation, and ionization. This effectively compensates for matrix effects and variations in instrument response, leading to more accurate and precise quantification.
Troubleshooting Guides
This section addresses common problems encountered during the extraction and analysis of this compound from tissue samples.
Low or No Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Tissue Homogenization | - Ensure the tissue is thoroughly minced before homogenization. - Optimize the bead beating parameters (bead size, material, homogenization time, and speed) for the specific tissue type. For fibrous tissues like lung or muscle, stainless steel beads and longer homogenization times may be necessary. - Verify that the ratio of tissue to homogenization buffer is appropriate to allow for efficient disruption. |
| Analyte Degradation | - Work quickly and keep samples on ice or at 4°C throughout the extraction process. - Ensure immediate acidification of the tissue homogenate with formic acid to stabilize this compound. - Minimize the time between sample collection, homogenization, and extraction. |
| Inefficient Protein Precipitation | - Use a sufficient volume of cold organic solvent (e.g., acetonitrile or methanol) for precipitation, typically a 3:1 or 4:1 ratio of solvent to homogenate. - Ensure thorough vortexing after adding the precipitant and allow for adequate incubation time at a low temperature (e.g., -20°C) to maximize protein removal. |
| Analyte Adsorption to Labware | - Use low-retention polypropylene tubes and pipette tips. - Consider the addition of a small amount of a non-ionic surfactant or bovine serum albumin (BSA) to the homogenization buffer to reduce non-specific binding. |
| Suboptimal SPE Elution | - If using solid-phase extraction (SPE), ensure the elution solvent is strong enough to desorb this compound from the sorbent. - Test different elution solvents and volumes to optimize recovery. |
High Signal Suppression/Enhancement (Matrix Effects)
| Potential Cause | Troubleshooting Steps |
| Co-elution of Endogenous Matrix Components | - Optimize the chromatographic method to achieve better separation of this compound from interfering matrix components. This may involve adjusting the gradient, mobile phase composition, or using a different column chemistry. - Dilute the final extract to reduce the concentration of matrix components entering the mass spectrometer. This is only feasible if the analyte concentration is sufficiently high. |
| Residual Phospholipids | - Phospholipids are a major source of matrix effects in biological samples. Incorporate a phospholipid removal step in your sample preparation, such as using a specialized SPE cartridge or a protein precipitation plate designed for phospholipid removal. - Optimize the protein precipitation solvent. Acetonitrile is generally more effective at precipitating phospholipids than methanol. |
| Inappropriate Internal Standard | - If not using a stable isotope-labeled IS, the chosen analog may not be adequately compensating for matrix effects. Re-evaluate the selection of the internal standard to ensure it has similar chromatographic and ionization behavior to this compound. |
Poor Peak Shape and Chromatography
| Potential Cause | Troubleshooting Steps |
| High Concentration of Organic Solvent in Final Extract | - If the final extract is in a high percentage of organic solvent and the initial mobile phase is highly aqueous, poor peak shape can occur. Evaporate the extract to dryness and reconstitute in a solvent that is compatible with the initial mobile phase conditions. |
| Particulates in the Sample | - Ensure the supernatant after protein precipitation is completely clear before transferring for analysis. If necessary, centrifuge at a higher speed or for a longer duration. - Consider filtering the final extract through a 0.22 µm syringe filter before injection. |
| Column Contamination | - Implement a robust column washing procedure between injections to remove any strongly retained matrix components. - If peak shape degrades over a sequence of injections, it may be necessary to wash or replace the analytical column. |
Experimental Protocols
Recommended General Workflow for this compound Extraction from Tissues
Caption: General workflow for the extraction of this compound from tissue samples.
Detailed Protocol: Bead Homogenization and Protein Precipitation of Lung Tissue
This protocol is a recommended starting point and may require optimization for different tissue types and experimental setups.
1. Materials and Reagents:
-
Lung tissue
-
Homogenization buffer (e.g., PBS with 0.1% formic acid)
-
Internal Standard (IS) spiking solution ([¹³C₃]-GS-704277)
-
Pre-chilled 0.9-2.0 mm stainless steel beads
-
Pre-chilled microcentrifuge tubes (2 mL, low-retention)
-
Acetonitrile (ACN) containing 0.1% formic acid, pre-chilled to -20°C
-
Centrifuge capable of reaching >10,000 x g and maintaining 4°C
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid)
2. Procedure:
-
Weigh approximately 50-100 mg of frozen lung tissue and place it in a pre-chilled 2 mL microcentrifuge tube.
-
Add a mass of stainless steel beads equal to the tissue weight.
-
Add 400 µL of ice-cold homogenization buffer and the appropriate amount of IS solution.
-
Homogenize the tissue using a bead beater (e.g., Bullet Blender™) at a high speed setting for 3-5 minutes. Visually inspect to ensure complete homogenization. If necessary, repeat for another 1-2 minutes.
-
Immediately after homogenization, place the tube on ice.
-
Add 1.2 mL of cold (-20°C) ACN with 0.1% formic acid to the homogenate (a 3:1 ratio of ACN to homogenization buffer).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporate the supernatant to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex and centrifuge to pellet any remaining particulates.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Parameters
The following table provides a starting point for LC-MS/MS method development, based on published methods for this compound in plasma.
| Parameter | Recommended Starting Condition |
| LC Column | Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode for this compound |
| MS/MS Transition | Monitor the appropriate parent → product ion transition for this compound and its IS. |
Data Presentation
Table 1: Comparison of Protein Precipitation Solvents
This table summarizes the general characteristics of common protein precipitation solvents. The optimal choice may depend on the specific tissue matrix and analytical method.
| Precipitation Solvent | Advantages | Disadvantages | Considerations for this compound |
| Acetonitrile | - High protein removal efficiency. - Effective at precipitating phospholipids. | - May not be suitable for highly polar analytes. | A good first choice due to its efficiency in removing proteins and lipids, which can cause matrix effects. |
| Methanol | - Good for precipitating proteins while keeping polar analytes in solution. | - Less effective at removing phospholipids compared to acetonitrile. | May be a good option if this compound recovery is low with acetonitrile, but be mindful of potential matrix effects from phospholipids. |
| Trichloroacetic Acid (TCA) | - Very high protein removal efficiency. | - Can cause analyte degradation. - Corrosive to LC system components. - Can lead to significant ion suppression. | Generally not recommended for this compound due to the risk of analyte degradation and its incompatibility with LC-MS systems. |
| Zinc Sulfate | - Effective protein precipitation. - Can be used at near-neutral pH. | - May introduce metal ions that can interfere with analysis. | Could be considered if pH control is critical, but requires careful optimization to avoid interferences. |
Signaling Pathways and Logical Relationships
Metabolic Pathway of Remdesivir
Caption: Simplified metabolic activation pathway of Remdesivir.
Troubleshooting Logic for Low Analyte Recovery
Caption: A logical workflow for troubleshooting low recovery of this compound.
References
- 1. Selective precipitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
GS-704277 stability issues in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of GS-704277 in different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role?
A1: this compound is the intermediate alanine metabolite of the antiviral prodrug Remdesivir (RDV).[1][2] In the metabolic pathway, Remdesivir is hydrolyzed to form this compound, which is then further metabolized to the active nucleoside analog GS-441524.[1][2][3] This active form ultimately inhibits viral RNA polymerase.
Q2: I am observing lower than expected concentrations of this compound in my samples. What could be the cause?
A2: Lower than expected concentrations of this compound are often due to its inherent instability. The stability of this compound is known to be dependent on both temperature and pH. Degradation of this compound will lead to a corresponding increase in the concentration of its metabolite, GS-441524. It is crucial to handle and store samples under appropriate conditions to minimize degradation.
Q3: What are the optimal pH and temperature conditions for storing this compound samples?
A3: To enhance the stability of this compound, especially in biological matrices like plasma, acidification is recommended. Treatment of plasma samples with diluted formic acid has been shown to overcome instability issues. For long-term storage, temperatures of -70°C are recommended, which has been shown to maintain stability in acidified plasma for up to 257 days. Short-term storage on an ice bath is advised during sample processing.
Q4: How does pH affect the stability of this compound and related compounds?
A4: this compound and its parent compound, Remdesivir, are susceptible to degradation in neutral and particularly in alkaline (basic) conditions. While specific quantitative data for this compound across a wide pH range is limited in the provided search results, studies on related compounds show significant degradation at higher pH levels. For instance, at a pH of 9.7, Remdesivir and its metabolites were observed to be almost completely decomposed. Conversely, acidic conditions, such as treatment with formic acid (around pH 2.5-2.8), have been demonstrated to improve the stability of these compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable levels of this compound | Sample degradation due to improper pH. | Immediately acidify samples upon collection using diluted formic acid. This has been shown to improve the stability of this compound in plasma. |
| Sample degradation due to high temperature. | Always handle and process samples on ice. For short-term benchtop work, use an ice bath to maintain a low temperature. For long-term storage, keep samples at -70°C or below. | |
| Inconsistent results between sample aliquots | Freeze-thaw cycles causing degradation. | Aliquot samples after initial processing and acidification to avoid repeated freeze-thaw cycles. |
| Increase in GS-441524 concentration over time | Degradation of this compound. | This is an indicator of this compound instability. Review your sample handling and storage protocols to ensure they are optimized for stability (acidic pH, low temperature). |
Stability Data Summary
The following table summarizes the known stability of this compound under different conditions based on available literature.
| Condition | Matrix | Stability Observation | Reference |
| Acidified (Formic Acid) | Human Plasma | Long-term stability for 257 days at -70°C. | |
| Acidified (Formic Acid) | Human Plasma | Moderately stable at 4°C (<10% decrease in ~8 hours). | |
| Acidified (Formic Acid) | Human Plasma | Less stable at room temperature. | |
| Untreated | Human Plasma | Significant degradation at 4°C and room temperature. |
Experimental Protocols
Protocol for Stabilization of this compound in Human Plasma
This protocol is based on methods described for the bioanalysis of Remdesivir and its metabolites.
1. Objective: To stabilize this compound in human plasma samples to prevent degradation during handling, storage, and analysis.
2. Materials:
- Whole blood collected in K2EDTA tubes
- Centrifuge
- Pipettes and sterile, low-binding tubes
- Formic Acid (FA), analytical grade
- Purified water
- Ice bath
- -70°C freezer
3. Procedure:
- Collect whole blood in K2EDTA tubes.
- Centrifuge the blood at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
- Immediately transfer the plasma to sterile, low-binding polypropylene tubes.
- Prepare a diluted formic acid solution (e.g., 20% v/v in purified water).
- For each 1 mL of plasma, add a pre-determined volume of the diluted formic acid solution to achieve a final acidic pH (e.g., around 2.5-3.0). The exact volume should be optimized and validated. Note: A common approach is to treat the plasma with a final concentration of 1-2% formic acid.
- Gently vortex the acidified plasma samples for 5-10 seconds to ensure thorough mixing.
- Place the acidified samples on an ice bath if they are to be processed for analysis within a few hours.
- For long-term storage, immediately freeze the acidified plasma samples at -70°C.
Protocol for Sample Analysis by LC-MS/MS
This is a general workflow for the quantification of this compound.
1. Objective: To quantify the concentration of this compound in stabilized plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
2. Materials and Instrumentation:
- UPLC/HPLC system coupled to a tandem mass spectrometer
- Acquity UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm) or equivalent
- Mobile Phase A: e.g., 10 mM ammonium formate in 5% methanol, pH 2.5
- Mobile Phase B: e.g., 100% methanol
- Acetonitrile
- Internal Standard (IS): Isotope-labeled this compound (e.g., [13C3]-GS-704277)
- Protein precipitation agent (e.g., acetonitrile with internal standard)
3. Procedure:
- Thaw the acidified plasma samples on an ice bath.
- Perform a protein precipitation extraction. To a small volume of plasma (e.g., 50 µL), add a larger volume of cold acetonitrile containing the internal standard (e.g., 200 µL).
- Vortex the samples vigorously for 30-60 seconds.
- Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a clean 96-well plate or autosampler vials.
- Inject the samples onto the LC-MS/MS system.
- Use a gradient elution method to separate this compound from other components.
- Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode for better sensitivity.
Visualizations
Caption: Metabolic pathway of Remdesivir to its active form.
Caption: Recommended workflow for this compound sample handling and analysis.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Optimization of In Vitro Assays for Consistent GS-704277 Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in in vitro assays involving GS-704277.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an intermediate alanine metabolite of the antiviral prodrug Remdesivir (also known as GS-5734).[1][2] In the body, Remdesivir is converted to this compound, which is then further metabolized to the nucleoside analog GS-441524 and ultimately to the active antiviral agent, the nucleoside triphosphate GS-443902.[2][3][4]
Q2: What is the primary role of this compound in the mechanism of action of Remdesivir?
A2: this compound is a key intermediate in the intracellular metabolic pathway that activates Remdesivir. As a prodrug, Remdesivir is designed to enter cells and then be converted into its pharmacologically active form. This compound is a product of the initial hydrolysis of Remdesivir and a precursor to the active triphosphate metabolite that inhibits viral RNA-dependent RNA polymerase (RdRp).
Q3: What are the key stability considerations for this compound in in vitro assays?
A3: this compound is an intermediate metabolite and can be unstable in biological matrices. It is crucial to handle samples under controlled conditions to prevent its degradation to GS-441524. For bioanalytical method development, addressing this instability is critical to ensure the precision and accuracy of measurements. It is recommended to perform all procedures under yellow light as this compound is light-sensitive.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound in formic acid-treated plasma has been shown to be stable for 257 days at -70°C. Short-term stability has been established for 8 hours in an ice bath. Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound quantification | Instability of this compound in the assay matrix. | Ensure rapid sample processing and consider acidification of plasma samples with formic acid to improve stability. Maintain samples on ice during handling. |
| Inconsistent sample collection and handling. | Standardize sample collection protocols, including timing and processing steps. Minimize freeze-thaw cycles. | |
| Low or undetectable levels of this compound | Rapid conversion of this compound to GS-441524. | Optimize the timing of your measurements to capture the transient this compound intermediate. |
| Inefficient cell lysis or extraction. | Use a validated cell lysis and extraction protocol optimized for polar metabolites. | |
| Suboptimal LC-MS/MS parameters. | Optimize mass spectrometry parameters, including ESI mode and LC gradient, specifically for this compound. A separate injection for this compound may be necessary to achieve optimal sensitivity. | |
| Contamination with other Remdesivir metabolites | Co-elution of metabolites during chromatography. | Use a high-resolution chromatography column and optimize the gradient to ensure clear separation of Remdesivir, this compound, and GS-441524. |
| Matrix effects in LC-MS/MS analysis | Interference from components in the biological matrix. | Perform matrix effect validation studies and consider using a matrix-matched calibration curve or stable isotope-labeled internal standards. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its parent compound, Remdesivir.
Table 1: Pharmacokinetic Parameters of Remdesivir and its Metabolites
| Compound | Parameter | Value | Species |
| Remdesivir | Elimination Half-Life | ~1 hour | Human |
| This compound | Elimination Half-Life | ~1.3 hours | Human |
| GS-441524 | Elimination Half-Life | ~27 hours | Human |
| Remdesivir | Plasma Protein Binding | 88-93.6% | Human |
| This compound | Plasma Protein Binding | ~1% | Human |
| GS-441524 | Plasma Protein Binding | ~2% | Human |
| Source: DrugBank Online |
Table 2: In Vitro Toxicity Data for Remdesivir and its Metabolites
| Compound | Cell Line | Assay | Result (CC50 or Effect) |
| Remdesivir | PC-3 | Mitochondrial Respiration (3-day) | CC50 = 2.5 ± 0.1 µM |
| Remdesivir | HepG2 | Mitochondrial Respiration (3-day) | CC50 = 10.6 ± 1.1 µM |
| This compound | Various | Mitochondrial Spare Respiratory Capacity, ATP levels, Total DNA | No effect at 100 µM (3-day) |
| GS-441524 | Various | Mitochondrial Spare Respiratory Capacity, ATP levels, Total DNA | No effect at 100 µM (3-day) |
| Source: ASM Journals |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on validated methods.
-
Sample Preparation:
-
Thaw frozen human plasma samples on wet ice.
-
To stabilize this compound, treat plasma with diluted formic acid.
-
Perform protein precipitation by adding cold acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in an appropriate buffer (e.g., water with 0.1% acetic acid).
-
-
LC-MS/MS Analysis:
-
Use a UPLC system with a suitable column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 µm).
-
Employ a gradient elution with mobile phases appropriate for separating polar compounds.
-
Use a tandem mass spectrometer with electrospray ionization (ESI). A separate injection with optimized ESI mode and gradient for this compound is recommended for best sensitivity.
-
Monitor the specific mass transitions for this compound and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations in matrix-matched plasma.
-
Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Visualizations
Caption: Intracellular metabolic activation pathway of Remdesivir.
References
Validation & Comparative
A Comparative Analysis of Remdesivir and Its Metabolites for Antiviral Research
An objective guide for researchers, scientists, and drug development professionals on the performance and characteristics of Remdesivir and its key metabolic derivatives, supported by experimental data.
Remdesivir (RDV), an adenosine nucleotide analog prodrug, has been a focal point in antiviral research, notably for its activity against a broad spectrum of RNA viruses, including SARS-CoV-2. Its clinical efficacy is intrinsically linked to its metabolic activation within the host cell. This guide provides a detailed comparative analysis of Remdesivir and its principal metabolites—GS-704277, GS-441524, and the active triphosphate form, GS-443902—to aid researchers in understanding their distinct roles and properties.
Biochemical and Pharmacokinetic Profiles
Remdesivir is administered as a prodrug to enhance cell permeability. Once inside the cell, it undergoes a multi-step conversion to its pharmacologically active form. The primary circulating metabolite of Remdesivir is GS-441524.[1] A significant observation is the high interpatient variability in the pharmacokinetics of Remdesivir and GS-441524, which may be influenced by factors such as age and renal function.[2]
The table below summarizes the key pharmacokinetic parameters of Remdesivir and its major metabolites.
| Parameter | Remdesivir (RDV) | This compound (Alanine Metabolite) | GS-441524 (Parent Nucleoside) | GS-443902 (Active Triphosphate) |
| Plasma Half-life | ~1 hour[3][4] | ~1.3 hours[3] | ~27 hours | Intracellular half-life: 14-24 hours |
| Plasma Protein Binding | 88.0-93.6% | 1% | 2% | N/A (intracellular) |
| Primary Elimination Route | Metabolism | Metabolism | Renal (glomerular filtration and active tubular secretion) | Intracellular metabolism |
| Cmax (Day 1, healthy subjects) | 5.44 µg/mL | N/A | 0.15 µg/mL | N/A (intracellular) |
| AUC0-24h (COVID-19 patients) | 2791 ng·h/mL (high variability) | N/A | 1976 ng·h/mL | N/A (intracellular) |
In Vitro Antiviral Efficacy
The antiviral potency of Remdesivir is dependent on its conversion to the active triphosphate metabolite, GS-443902. In vitro studies have demonstrated that Remdesivir generally exhibits greater potency than its parent nucleoside, GS-441524, in most cell lines, which is attributed to more efficient intracellular conversion to the active form. However, the relative efficacy can vary depending on the cell type.
| Compound | Virus | Cell Line | EC50 Value (µM) | Reference |
| Remdesivir | SARS-CoV-2 | Calu-3 | - | |
| GS-441524 | SARS-CoV-2 | Calu-3 | - | |
| Remdesivir | HCoV-OC43 | Huh-7 | 0.01 | |
| GS-441524 | HCoV-OC43 | Huh-7 | 4.1 | |
| Remdesivir | Feline Infectious Peritonitis Virus (FIPV) | CRFK cells | Comparable to GS-441524 | |
| GS-441524 | Feline Infectious Peritonitis Virus (FIPV) | CRFK cells | Comparable to Remdesivir |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in the action of Remdesivir, the following diagrams have been generated using Graphviz.
Caption: Metabolic activation pathway of Remdesivir.
Caption: Mechanism of action of GS-443902.
Caption: Experimental workflow for in vitro antiviral efficacy testing.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
In Vitro Antiviral Activity Assay
Objective: To determine the concentration of the compound that inhibits 50% of viral replication (EC50).
Methodology:
-
Cell Culture: Human lung epithelial cells (e.g., Calu-3) or other susceptible cell lines (e.g., Vero E6) are seeded in 96-well plates and grown to confluence.
-
Compound Preparation: Remdesivir and its metabolites are serially diluted in cell culture medium to achieve a range of concentrations.
-
Infection: The cell monolayers are treated with the compound dilutions for a specified time before or during infection with a specific strain of the virus (e.g., SARS-CoV-2) at a predetermined multiplicity of infection (MOI).
-
Incubation: The infected plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication:
-
Quantitative Reverse Transcription PCR (qRT-PCR): Viral RNA is extracted from the cell culture supernatant or cell lysate and quantified.
-
Cytopathic Effect (CPE) Assay: The extent of virus-induced cell death is visually scored or quantified using a cell viability assay (e.g., MTS or CellTiter-Glo).
-
-
Data Analysis: The EC50 values are calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Pharmacokinetic Analysis using LC-MS/MS
Objective: To quantify the concentrations of Remdesivir and its metabolites in biological matrices (e.g., plasma).
Methodology:
-
Sample Collection: Blood samples are collected from subjects at various time points after drug administration. Plasma is separated by centrifugation.
-
Sample Preparation:
-
An internal standard is added to the plasma samples.
-
Proteins are precipitated by adding a solvent such as acetonitrile.
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be further concentrated by evaporation and reconstituted in a suitable solvent.
-
-
Liquid Chromatography (LC): The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. The compounds are separated on a C18 or similar column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile).
-
Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of Remdesivir and its metabolites.
-
Data Analysis: A calibration curve is generated using standards of known concentrations. The concentrations of the analytes in the study samples are determined by comparing their peak areas to the calibration curve.
Conclusion
Remdesivir and its metabolites exhibit distinct pharmacokinetic and pharmacodynamic profiles. While Remdesivir itself has a short half-life, its primary metabolite, GS-441524, is more stable in plasma. The therapeutic effect is mediated by the intracellularly formed active triphosphate, GS-443902. The in vitro antiviral potency of Remdesivir is generally superior to that of GS-441524 due to more efficient intracellular conversion. This comprehensive comparison provides a valuable resource for researchers engaged in the development and evaluation of antiviral therapies. The provided experimental protocols offer a foundation for designing and interpreting further studies in this field.
References
Antibody Cross-Reactivity Between Remdesivir and its Metabolite GS-704277: A Review of Available Data
A comprehensive review of publicly available scientific literature and bioanalytical data reveals a significant gap in the characterization of antibody cross-reactivity between the antiviral drug Remdesivir and its alanine metabolite, GS-704277. While analytical methods to distinguish these molecules for pharmacokinetic studies are well-established, specific data from immunoassays detailing the binding affinity and potential cross-reactivity of anti-Remdesivir antibodies with this compound are not presently available.
This guide aims to provide researchers, scientists, and drug development professionals with the current understanding of Remdesivir's metabolism and the analytical methodologies used to differentiate the parent drug from its metabolites. The absence of direct comparative data on antibody cross-reactivity underscores a potential area for future research in the development of immunoassays for therapeutic drug monitoring and pharmacokinetic studies of Remdesivir.
Understanding Remdesivir and its Metabolic Pathway
Remdesivir is a prodrug that, once administered, is metabolized within the body to its active form. A key intermediate in this metabolic cascade is this compound, an alanine metabolite. This is subsequently converted to the nucleoside analog GS-441524, which is then phosphorylated to the active triphosphate form that inhibits viral RNA-dependent RNA polymerase.
The metabolic conversion of Remdesivir is a critical aspect of its mechanism of action. The structural similarities and differences between Remdesivir and its metabolites, including this compound, are central to understanding potential antibody cross-reactivity.
Below is a diagram illustrating the metabolic pathway of Remdesivir.
Analytical Distinction of Remdesivir and its Metabolites
Pharmacokinetic studies of Remdesivir rely on sensitive and specific analytical methods to quantify the parent drug and its metabolites in biological matrices. The standard and most widely used technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Numerous validated LC-MS/MS methods have been published, demonstrating the ability to baseline separate and accurately quantify Remdesivir, this compound, and GS-441524 in plasma and other biological samples.[1][2][3][4] These methods are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Remdesivir.
The successful development of these chromatographic methods highlights that while the molecules are structurally related, they possess distinct physicochemical properties that allow for their analytical separation. This inherent difference suggests that developing antibodies with high specificity for Remdesivir, with minimal cross-reactivity to its metabolites, is theoretically achievable.
The Gap in Antibody Cross-Reactivity Data
Despite the importance of specific antibodies for the development of rapid and high-throughput immunoassays (e.g., ELISA) for therapeutic drug monitoring, there is a conspicuous absence of published studies that have developed and characterized monoclonal or polyclonal antibodies against Remdesivir. Consequently, there is no experimental data available to compare the binding of such antibodies to Remdesivir versus its metabolite this compound.
A comprehensive search of scientific literature did not yield any reports detailing:
-
The generation of monoclonal or polyclonal antibodies specific to Remdesivir.
-
Immunoassay (e.g., ELISA, RIA) development for Remdesivir.
-
Studies evaluating the cross-reactivity of any anti-Remdesivir antibodies with its metabolites, including this compound and GS-441524.
This lack of data prevents the creation of a quantitative comparison guide on antibody cross-reactivity as originally intended.
Future Research Directions
The development of specific antibodies against Remdesivir would be a valuable tool for the research and clinical communities. Future work in this area should include:
-
Antibody Development: Generation of monoclonal or polyclonal antibodies targeting unique epitopes on the Remdesivir molecule that are absent in its metabolites.
-
Immunoassay Development: Establishment and validation of sensitive and specific immunoassays for the quantification of Remdesivir in biological samples.
-
Cross-Reactivity Studies: Thorough characterization of the developed antibodies to determine their binding affinity (e.g., KD) and cross-reactivity with this compound, GS-441524, and other potential metabolites.
Such studies would provide the necessary data to create a comprehensive comparison guide and would facilitate the development of new analytical tools for Remdesivir research and clinical management.
Experimental Protocols
As no experimental data on antibody cross-reactivity was found, this section outlines a general workflow for how such an experiment would typically be conducted.
1. Antibody Production (General Method):
-
Antigen Preparation: Remdesivir, as a small molecule (hapten), would be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA) to make it immunogenic.
-
Immunization: Laboratory animals (e.g., mice or rabbits) would be immunized with the Remdesivir-carrier conjugate.
-
Antibody Screening and Isolation: For monoclonal antibodies, hybridoma technology would be employed. For polyclonal antibodies, the serum would be collected. Screening for antibodies that bind to Remdesivir would be performed, typically using an ELISA format with a different Remdesivir-protein conjugate to avoid selecting antibodies against the carrier protein.
-
Antibody Purification: Positive clones would be expanded, and the antibodies purified from the culture supernatant or serum.
2. Competitive ELISA for Cross-Reactivity Assessment (General Protocol):
-
Plate Coating: A 96-well microtiter plate would be coated with a Remdesivir-protein conjugate (e.g., Remdesivir-BSA).
-
Blocking: The plate would be washed and blocked to prevent non-specific binding.
-
Competition: A fixed concentration of the anti-Remdesivir antibody would be pre-incubated with varying concentrations of either Remdesivir (as the competitor) or this compound (to test for cross-reactivity). This mixture would then be added to the coated plate.
-
Detection: After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody would be added.
-
Signal Development: A substrate for the enzyme would be added, and the resulting colorimetric, chemiluminescent, or fluorescent signal would be measured.
-
Data Analysis: The signal intensity would be inversely proportional to the amount of free Remdesivir or this compound in the solution. The concentration of each compound that inhibits 50% of the antibody binding (IC50) would be calculated. The ratio of the IC50 values for Remdesivir and this compound would determine the percentage of cross-reactivity.
Conclusion
While the metabolic pathway of Remdesivir to its active form via the intermediate this compound is understood, and analytical methods exist to differentiate these compounds, there is currently no published data on the cross-reactivity of antibodies against Remdesivir and this compound. The development and characterization of specific antibodies would be a significant contribution to the field, enabling the creation of rapid and high-throughput immunoassays for this important antiviral drug. Researchers are encouraged to explore this area to fill the existing knowledge gap.
References
- 1. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Simultaneous Analysis of Remdesivir and Metabolites in Human plasma Using Fully Automated Sample Preparation LC/MS/MS System : Shimadzu (Europe) [shimadzu.eu]
- 4. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of Remdesivir and its Metabolites GS-704277 and GS-441524
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of the antiviral drug Remdesivir (RDV) and its primary metabolites, GS-704277 and GS-441524. The information presented is collated from multiple experimental studies to support research and development in the field of antiviral therapeutics.
Executive Summary
Remdesivir, a prodrug, undergoes intracellular metabolism to form its active nucleoside triphosphate. This process involves the intermediate metabolite this compound and the primary nucleoside metabolite GS-441524.[1][2] Understanding the comparative cytotoxicity of these three compounds is crucial for evaluating the safety profile of Remdesivir. Experimental data consistently demonstrates that Remdesivir exhibits a dose-dependent cytotoxic effect in various cell lines. In contrast, its major metabolites, this compound and GS-441524, generally display significantly lower cytotoxicity.
Quantitative Cytotoxicity Data
The following table summarizes the 50% cytotoxic concentration (CC50) values for Remdesivir, this compound, and GS-441524 across a range of cell lines as reported in various studies.
| Compound | Cell Line | Cell Type | CC50 (µM) | Citation(s) |
| Remdesivir | HEp-2 | Human Laryngeal Carcinoma | >20 | [1] |
| HepG2 | Human Hepatoma | 5.5 ± 0.4 | [1] | |
| PC-3 | Human Prostate Carcinoma | 12.5 ± 0.7 | [1] | |
| MT-4 | Human Lymphoblastoid | 1.7 ± 0.2 | ||
| PHH | Primary Human Hepatocytes | 2.8 ± 0.5 | ||
| RPTEC | Primary Renal Proximal Tubule Epithelial Cells | >20 | ||
| PBMCS (quiescent) | Primary Human Peripheral Blood Mononuclear Cells | >20 | ||
| PBMCS (stimulated) | Primary Human Peripheral Blood Mononuclear Cells | >20 | ||
| hHPC (Erythroid) | Human Hematopoietic Progenitor Cells | >20 | ||
| hHPC (Myeloid) | Human Hematopoietic Progenitor Cells | 10.4 ± 4.1 | ||
| hHPC (Megakaryoid) | Human Hematopoietic Progenitor Cells | >20 | ||
| Vero E6 | African Green Monkey Kidney | >100 | ||
| Calu-3 | Human Lung Adenocarcinoma | >100 | ||
| Huh7.5 | Human Hepatoma | 15.2 | ||
| This compound | PHH | Primary Human Hepatocytes | >100 | |
| PC-3 | Human Prostate Carcinoma | >100 | ||
| HepG2 | Human Hepatoma | >100 | ||
| RPTEC | Primary Renal Proximal Tubule Epithelial Cells | >100 | ||
| GS-441524 | HEp-2 | Human Laryngeal Carcinoma | >100 | |
| HepG2 | Human Hepatoma | >100 | ||
| PC-3 | Human Prostate Carcinoma | >100 | ||
| MT-4 | Human Lymphoblastoid | 69 ± 26 | ||
| PHH | Primary Human Hepatocytes | >100 | ||
| RPTEC | Primary Renal Proximal Tubule Epithelial Cells | >100 | ||
| PBMCS (quiescent) | Primary Human Peripheral Blood Mononuclear Cells | >100 | ||
| PBMCS (stimulated) | Primary Human Peripheral Blood Mononuclear Cells | >100 | ||
| hHPC (Erythroid) | Human Hematopoietic Progenitor Cells | 13.9 ± 3.4 | ||
| hHPC (Myeloid) | Human Hematopoietic Progenitor Cells | 9.6 ± 5.6 | ||
| hHPC (Megakaryoid) | Human Hematopoietic Progenitor Cells | 11.0 ± 4.0 | ||
| CRFK | Crandell-Rees Feline Kidney | >100 | ||
| Vero CCL-81 | African Green Monkey Kidney | >100 | ||
| Calu-3 | Human Lung Adenocarcinoma | >100 | ||
| Caco-2 | Human Colorectal Adenocarcinoma | >100 |
*Note: For this compound, specific CC50 values were not determined in the cited studies as no significant cytotoxicity was observed at the highest concentration tested (100 µM). These studies concluded that this compound did not exhibit effects on mitochondrial spare respiratory capacity, ATP levels, or total DNA content at this concentration.
Experimental Protocols
The cytotoxicity of Remdesivir and its metabolites is typically assessed using cell-based assays that measure cell viability or metabolic activity after a period of continuous exposure to the compounds. A general workflow for such an experiment is as follows:
-
Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Seeding: Cells are seeded into multi-well plates (typically 96-well) at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Preparation: A series of dilutions of the test compounds (Remdesivir, this compound, GS-441524) are prepared in the cell culture medium. A vehicle control (e.g., DMSO) and an untreated control are also included.
-
Treatment: The culture medium is replaced with the medium containing the various concentrations of the test compounds.
-
Incubation: The treated cells are incubated for a specified duration, which can range from 24 hours to several days (e.g., 5 to 14 days), depending on the cell type and the aim of the study.
-
Viability Assessment: After incubation, a cell viability assay is performed. Common methods include:
-
MTT/MTS Assay: These colorimetric assays measure the metabolic activity of cells. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, and the absorbance is measured.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity.
-
-
Data Analysis: The results are used to plot a dose-response curve, and the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is calculated.
Visualizations
Metabolic Pathway of Remdesivir
Caption: Intracellular metabolic activation pathway of Remdesivir.
Experimental Workflow for Cytotoxicity Assay
Caption: General experimental workflow for determining the cytotoxicity of a compound.
Discussion
The compiled data indicates a clear trend in the cytotoxicity of Remdesivir and its metabolites. Remdesivir itself exhibits moderate cytotoxicity in a cell-type-dependent manner, with CC50 values ranging from 1.7 to over 20 µM in various human cell lines and primary cells. The lymphoblastoid cell line MT-4 and primary human hepatocytes appear to be among the more sensitive cell types to Remdesivir-induced cytotoxicity.
In stark contrast, the primary circulating metabolite, GS-441524, shows minimal to no cytotoxicity in most tested cell lines, with CC50 values generally exceeding 100 µM. An exception is observed in human hematopoietic progenitor cells, where GS-441524 displays some cytotoxic effects at lower concentrations (9.6 to 13.9 µM). Similarly, the intermediate metabolite, this compound, has been shown to have a very low toxicity profile, with no significant effects on cell health observed at concentrations up to 100 µM.
The lower cytotoxicity of GS-441524 compared to Remdesivir is likely attributable to differences in cellular uptake and subsequent metabolism to the active triphosphate form. Remdesivir, as a prodrug, is designed for efficient entry into cells, leading to higher intracellular concentrations of the active metabolite.
References
The Crucial Role of GS-704277 in Remdesivir's Antiviral Action: An In Vitro Comparative Guide
For Immediate Release
A comprehensive analysis of in vitro studies validates the essential role of the intermediate metabolite, GS-704277, in the bioactivation pathway of the antiviral drug Remdesivir. This guide provides a detailed comparison of Remdesivir and its key metabolites, offering researchers, scientists, and drug development professionals critical data on their mechanisms of action, metabolic stability, and antiviral potency. The findings underscore the intricate enzymatic cascade required to convert Remdesivir into its pharmacologically active form, with this compound serving as a pivotal, albeit transient, component.
Remdesivir, a monophosphoramidate prodrug, requires intracellular metabolic activation to exert its antiviral effects. This process is initiated by the hydrolysis of Remdesivir to its alanine metabolite, this compound. This crucial first step is primarily catalyzed by carboxylesterase 1 (CES1) and to a lesser extent, cathepsin A (CatA).[1][2][3][4] Subsequently, the phosphoramidate bond of this compound is cleaved by the histidine triad nucleotide-binding protein 1 (HINT1), releasing the nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form, GS-443902.[4] This active triphosphate mimics an adenosine nucleotide, leading to the termination of viral RNA synthesis.
Comparative Analysis of In Vitro Antiviral Activity
The antiviral potency of Remdesivir and its primary plasma metabolite, GS-441524, has been evaluated across various cell lines against different coronaviruses. While direct antiviral activity data for this compound is not extensively available in the public domain, likely due to its transient nature as an intracellular intermediate, the comparative efficacy of Remdesivir and GS-441524 provides valuable insights into the structure-activity relationship following the initial hydrolysis step.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | |
| SARS-CoV-2 (Delta) | Vero E6 | 0.30-0.62 fold of WA1 isolate | - | ||
| SARS-CoV-2 (Omicron) | Vero E6 | 0.30-0.62 fold of WA1 isolate | - | ||
| MERS-CoV | HAE | 0.07 | - | ||
| FIPV | CRFK | - | >100 | ||
| GS-441524 | SARS-CoV-2 | Vero E6 | 5.6 | >100 | |
| SARS-CoV-2 (Delta) | Vero E6 | 0.53-1.43 fold of WA1 isolate | - | ||
| SARS-CoV-2 (Omicron) | Vero E6 | Significantly more potent than against WA1 at 72h | - | ||
| MERS-CoV | HAE | 0.86 | - | ||
| FIPV | CRFK | 0.78 | >100 |
Metabolic Stability and Enzymatic Conversion
The conversion of Remdesivir to its active form is a multi-step enzymatic process. The efficiency of each step is critical for the overall antiviral efficacy. In vitro studies using human liver microsomes (HLMs) and recombinant enzymes have elucidated the kinetics of these transformations.
Metabolic Stability in Human Liver Microsomes:
| Compound | Condition | Half-life (t½) | Reference |
| Remdesivir | HLMs (+NADPH) | ~1 min | |
| Remdesivir | HLMs (-NADPH) | 30.6 min |
Enzymatic Kinetics of Remdesivir Activation:
| Enzyme | Substrate | Product | Kinetic Parameter | Value | Reference |
| Carboxylesterase 1 (CES1) | Remdesivir | This compound | Vmax | 2.34 nmol/min/mg protein | |
| Km | 14.19 µM | ||||
| Cathepsin A (CatA) | Remdesivir | This compound | Hydrolysis Rate | 74 ± 32 nmol/min/mg | |
| HINT1 | This compound | Nucleoside Monophosphate | Relative Metabolism Rate | 6 times faster than GS-6620 MetX |
Experimental Protocols
In Vitro Metabolism of Remdesivir in Human Liver Microsomes
This protocol is a synthesis of methodologies described in the cited literature for assessing the metabolic stability of Remdesivir.
-
Materials: Remdesivir, Human Liver Microsomes (HLMs), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), potassium phosphate buffer, acetonitrile, internal standard.
-
Incubation:
-
Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL) in potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Add Remdesivir to the reaction mixture at a final concentration of 1-10 µM.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For control experiments without CYP-mediated metabolism, add buffer instead.
-
Incubate at 37°C.
-
-
Sampling:
-
At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
-
Quenching:
-
Immediately stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining concentration of Remdesivir at each time point.
-
Calculate the half-life (t½) from the disappearance rate of the parent compound.
-
LC-MS/MS Quantification of Remdesivir and its Metabolites
This protocol outlines a general method for the simultaneous quantification of Remdesivir, this compound, and GS-441524 in a biological matrix, based on published methods.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation:
-
Column: A reverse-phase column, such as an Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm), is suitable.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Run Time: A short run time of approximately 3-5 minutes can be achieved.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes may be used, with separate injections for optimal sensitivity for each analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for Remdesivir, this compound, GS-441524, and the internal standard need to be optimized.
-
-
Quantification:
-
A calibration curve is generated using standards of known concentrations in the same biological matrix.
-
The concentration of each analyte in the samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams illustrate the metabolic pathway of Remdesivir and a typical experimental workflow for its in vitro analysis.
Caption: Metabolic activation pathway of Remdesivir.
Caption: Experimental workflow for in vitro metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of the impact of Covid-19 therapeutic agents on the hydrolysis of the antiviral prodrug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different analytical methods for GS-704277
For Immediate Release
Remdesivir is a phosphoramidate prodrug that is rapidly metabolized in plasma to its active nucleoside analog, GS-441524, via the intermediate metabolite GS-704277.[1] Accurate and precise quantification of these analytes is critical for pharmacokinetic and pharmacodynamic studies. Due to the complex nature of biological matrices and the low concentrations of these metabolites, UPLC-MS/MS has emerged as the gold standard for their analysis, offering high sensitivity and selectivity.
Comparative Performance of the Validated UPLC-MS/MS Method
While a variety of analytical techniques exist, the literature predominantly supports a validated UPLC-MS/MS method for the simultaneous quantification of RDV, GS-441524, and this compound in human plasma.[1][2] A head-to-head comparison of this method's performance for each of these analytes is summarized below.
| Parameter | This compound | Remdesivir (RDV) | GS-441524 |
| Calibration Range (ng/mL) | 2–2000 | 4–4000 | 2–2000 |
| Intra-day Precision (%CV) | < 6.6% | < 6.6% | < 6.6% |
| Inter-day Precision (%CV) | < 6.6% | < 6.6% | < 6.6% |
| Accuracy (%RE) | ±11.5% | ±11.5% | ±11.5% |
| Long-term Stability (-70°C) | 257 days | 392 days | 392 days |
Data sourced from a validated method for determination in acidified human plasma.[1][2]
The UPLC-MS/MS method demonstrates excellent linearity, precision, and accuracy for this compound, well within the acceptance criteria of regulatory guidelines. Notably, the performance is comparable to that for RDV and GS-441524, allowing for the simultaneous and reliable measurement of all three analytes in a single analytical run.
Experimental Protocols
A detailed experimental protocol for the validated UPLC-MS/MS method is provided to facilitate its implementation in other laboratories.
Sample Preparation
-
Stabilization: Due to the instability of the analytes in plasma, samples are stabilized by treatment with diluted formic acid.
-
Thawing: Frozen clinical study samples, calibration standards, and quality control (QC) samples are thawed and allowed to equilibrate in an ice bath.
-
Protein Precipitation: A simple protein precipitation is carried out to extract the analytes from the plasma matrix.
Liquid Chromatography
-
Column: Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm)
-
Mobile Phase A: 10 mM ammonium formate in 5% methanol, pH 2.5
-
Mobile Phase B: 100% methanol
-
Flow Rate: Not specified
-
Run Time: 3.4 minutes
-
Gradient Elution: A gradient elution program is used to achieve chromatographic separation.
Mass Spectrometry
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Ionization Mode for this compound: Negative Electrospray Ionization (ESI-)
-
Ionization Mode for RDV and GS-441524: Positive Electrospray Ionization (ESI+)
-
Key Strategy: To enhance sensitivity and minimize carryover, separate injections are performed for each analyte with different ESI modes and organic gradients.
Visualizing the Metabolic Pathway and Analytical Workflow
To further aid researchers, diagrams illustrating the metabolic conversion of Remdesivir and the general experimental workflow are provided below.
Caption: Metabolic pathway of Remdesivir to this compound and GS-441524.
Caption: General experimental workflow for the UPLC-MS/MS analysis of this compound.
References
- 1. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the Metabolic Pathway from GS-704277 to GS-441524: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and validation of the metabolic pathway leading from the intermediate metabolite GS-704277 to the active nucleoside analog GS-441524, a critical step in the bioactivation of the antiviral prodrug remdesivir (GS-5734). The following sections detail the enzymatic conversion, present quantitative data from validation studies, and outline established experimental protocols for the analysis of these compounds.
Metabolic Pathway Overview
Remdesivir is a phosphoramidate prodrug that undergoes intracellular metabolism to form the pharmacologically active nucleoside triphosphate analog, GS-443902. A key part of this activation cascade is the conversion of the alanine metabolite, this compound, to the nucleoside monophosphate, which is then readily dephosphorylated to the more stable nucleoside, GS-441524.[1][2][3] GS-441524 is the predominant metabolite of remdesivir found in plasma.[4][5]
The primary enzyme responsible for the hydrolysis of the phosphoramidate bond in this compound (also referred to as MetX in some literature) is Histidine Triad Nucleotide-binding Protein 1 (HINT1) . This enzymatic step is crucial for the subsequent formation of GS-441524 and the active triphosphate metabolite.
Quantitative Data for Pathway Validation
The validation of the metabolic conversion of this compound to GS-441524 has been supported by enzymatic assays and pharmacokinetic studies. The data below summarizes key findings from these investigations.
Table 1: Enzyme Kinetics of HINT1-catalyzed Hydrolysis of this compound (MetX)
| Substrate | Enzyme | Hydrolysis Rate (nmol/min/mg) | Half-life (t½) (min) |
| This compound (RDV MetX) | HINT1 | 32 ± 12 | 5.5 ± 2.3 |
| GS-6620 MetX (Control) | HINT1 | 5.3 ± 2.4 | 38 ± 30 |
| TAF MetX (Control) | HINT1 | 1.2 ± 0.6 × 10⁻³ | 16 ± 7 |
Data adapted from a study on the key metabolic enzymes involved in remdesivir activation. The results demonstrate that this compound is a proficient substrate for HINT1, being metabolized approximately 6 times faster than a known HINT1 substrate, GS-6620 MetX.
Table 2: Pharmacokinetic Parameters of Remdesivir and its Metabolites in Healthy Subjects
| Analyte | Cmax (µM) | tmax (h) | Elimination Clearance (L/h) |
| Remdesivir | 13.7 | End of infusion | 18.1 |
| This compound | 0.807 | End of infusion | 36.9 |
| GS-441524 | 0.726 | 1 h post-infusion | 4.74 |
Data from a population pharmacokinetic model based on published mean values from healthy subjects. The sequential appearance and distinct pharmacokinetic profiles of this compound and GS-441524 support the metabolic cascade.
Experimental Protocols for Metabolite Quantification
The validation of the metabolic pathway from this compound to GS-441524 relies on accurate and robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of remdesivir and its metabolites in biological matrices.
Validated LC-MS/MS Method for Quantification in Human Plasma
This protocol provides a validated method for the determination of remdesivir, this compound, and GS-441524 in human plasma.
1. Sample Preparation:
-
To address analyte instability, plasma samples are treated with diluted formic acid.
-
Protein precipitation is performed by adding acetonitrile to the plasma sample.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
2. Chromatographic Separation:
-
Column: Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium formate in 5% methanol, pH 2.5.
-
Mobile Phase B: 100% methanol.
-
A gradient elution program is used to separate the analytes.
-
Due to differing polarities and to minimize carryover, separate injections with different organic gradients may be employed for each analyte.
3. Mass Spectrometric Detection:
-
Mode: Electrospray ionization (ESI) in both positive and negative modes, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Table 3: LC-MS/MS Method Validation Parameters
| Parameter | Remdesivir | This compound | GS-441524 |
| Calibration Range (ng/mL) | 4–4000 | 2–2000 | 2–2000 |
| Intraday Precision (%CV) | < 6.6% | < 6.6% | < 6.6% |
| Interday Precision (%CV) | < 6.6% | < 6.6% | < 6.6% |
| Accuracy (%RE) | ±11.5% | ±11.5% | ±11.5% |
| Long-term Stability (-70°C) | 392 days | 257 days | 392 days |
This validated method demonstrates the necessary precision, accuracy, and stability for reliable quantification of the analytes in clinical studies.
Alternative Metabolic Considerations
While the pathway through this compound to GS-441524 is the primary activation route, it is important to consider the broader metabolic profile of remdesivir for a complete understanding. The initial hydrolysis of remdesivir to this compound is catalyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA). Additionally, minor metabolism of remdesivir by cytochrome P450 enzymes (CYP3A, CYP2C8, and CYP2D6) has been observed in vitro. However, the conversion of this compound via HINT1 hydrolysis is the committed step towards the formation of the nucleoside monophosphate and subsequently GS-441524.
In comparison to the direct administration of GS-441524, the prodrug approach with remdesivir leads to a more efficient formation of the active triphosphate, GS-443902, within cells. This is because the prodrug strategy bypasses the often rate-limiting initial phosphorylation of the nucleoside.
Conclusion
The metabolic pathway from this compound to GS-441524, primarily mediated by the enzyme HINT1, is a well-validated and critical step in the bioactivation of remdesivir. Quantitative data from enzyme kinetic assays and pharmacokinetic studies in humans confirm the efficiency and sequence of this conversion. Robust and sensitive LC-MS/MS methods have been developed and validated, providing essential tools for the continued study of remdesivir's metabolism and clinical pharmacology. Understanding this pathway is fundamental for researchers and drug development professionals working on nucleoside analog prodrugs and antiviral therapies.
References
Comparative Stability of GS-704277 in Diverse Biological Matrices: A Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of GS-704277, an intermediate metabolite of the antiviral prodrug Remdesivir, in various biological matrices. Due to the limited availability of direct comparative studies on this compound, this document leverages stability data for another prominent phosphoramidate prodrug, Tenofovir Alafenamide (TAF), to provide a broader context for researchers. The stability of these compounds is a critical parameter in preclinical and clinical development, influencing bioanalytical method validation and the accurate determination of pharmacokinetic profiles.
Comparative Stability of this compound and Tenofovir Alafenamide (TAF)
This compound, an alanine metabolite of Remdesivir, is known to be unstable in biological matrices, particularly in plasma. This instability necessitates the use of stabilizing agents, such as formic acid, during sample collection and processing to ensure accurate bioanalysis.[1] Similarly, Tenofovir Alafenamide (TAF), a prodrug of the HIV reverse transcriptase inhibitor Tenofovir, also exhibits stability challenges, with its degradation influenced by pH and enzymatic activity.[2]
| Analyte | Matrix | Storage Condition | Stability | Citation |
| This compound | Formic Acid-Treated Human Plasma | 4°C | Moderately stable (<10% decrease in ~8 hours) | [2] |
| Formic Acid-Treated Human Plasma | Room Temperature | Less stable than at 4°C | [2] | |
| Formic Acid-Treated Human Plasma | -70°C | Stable for at least 257 days | [3] | |
| Human Whole Blood | Not specified | Unstable, requires rapid processing | ||
| Tenofovir Alafenamide (TAF) | Human Plasma | Not specified | Exhibits instability, pH-dependent | |
| Human Whole Blood | Not specified | Limited stability over 1 hour |
Experimental Protocols
Accurate assessment of drug stability requires robust and well-defined experimental protocols. The following sections detail generalized methodologies for evaluating the stability of compounds like this compound in plasma, whole blood, and tissue homogenates.
Plasma Stability Assay
This assay evaluates the chemical stability of a test compound in plasma, primarily due to enzymatic degradation.
-
Sample Preparation: The test compound is spiked into pre-warmed (37°C) plasma from the desired species (e.g., human, rat, mouse) at a final concentration relevant to expected in vivo levels.
-
Incubation: The spiked plasma samples are incubated in a shaking water bath at 37°C. Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The enzymatic reaction in the aliquots is terminated by adding a protein precipitation agent, typically a cold organic solvent like acetonitrile or methanol, often containing an internal standard for analytical quantification. For phosphoramidate prodrugs like this compound, immediate acidification with formic acid upon sample collection is crucial.
-
Sample Processing: The precipitated samples are centrifuged to pellet the proteins. The supernatant is then transferred to a new plate or vials for analysis.
-
Analytical Quantification: The concentration of the remaining parent compound is determined using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero. The half-life (t½) of the compound in plasma is then determined by plotting the natural logarithm of the remaining percentage against time.
Whole Blood Stability Assay
This assay assesses the stability of a compound in the presence of all blood components, including red blood cells which may contain metabolizing enzymes.
-
Sample Preparation: Freshly collected whole blood, containing an appropriate anticoagulant (e.g., K2EDTA), is pre-warmed to 37°C. The test compound is then added.
-
Incubation: The blood samples are incubated at 37°C with gentle mixing. Aliquots are drawn at predetermined time points.
-
Sample Processing: To stop enzymatic activity and separate plasma, the blood aliquots are immediately centrifuged at a low temperature (e.g., 4°C). The resulting plasma is then treated with a protein precipitation agent as described in the plasma stability assay.
-
Analytical Quantification and Data Analysis: The concentration of the compound in the plasma fraction is quantified by LC-MS/MS, and the stability is assessed as described for the plasma stability assay.
Tissue Homogenate Stability Assay
This protocol provides a general framework for assessing compound stability in the presence of tissue-specific enzymes.
-
Tissue Homogenate Preparation: Tissues of interest (e.g., liver, kidney, lung) are collected and weighed. They are then homogenized in a suitable buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) on ice to prevent degradation. Protease inhibitors may be added to the buffer. The homogenate is then centrifuged to remove cellular debris, and the resulting supernatant (S9 fraction) is used for the assay.
-
Incubation: The tissue homogenate is pre-warmed to 37°C, and the test compound is added. The mixture is incubated, and aliquots are taken at different time points.
-
Reaction Termination and Sample Processing: The reaction is stopped by adding a cold organic solvent. The samples are then centrifuged, and the supernatant is collected for analysis.
-
Analytical Quantification and Data Analysis: The concentration of the remaining compound is measured by LC-MS/MS, and the stability is determined as in the plasma stability assay.
Metabolic Pathways and Experimental Workflow
To visualize the processes involved in the metabolism of this compound's parent compound, Remdesivir, and the comparative prodrug TAF, as well as the experimental workflow for stability assessment, the following diagrams are provided.
References
- 1. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and this compound in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GS-704277: A Guide to Safe Laboratory Practices
The primary recommendation for the disposal of GS-704277, inferred from the safety data for its parent compound Remdesivir, is to treat it as hazardous chemical waste.[1][2][3] Disposal should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4] Never dispose of this compound down the drain or in regular trash.[5]
Key Quantitative Data
The following table summarizes essential storage and stability information for this compound and its parent compound, Remdesivir.
| Compound | Parameter | Value | Notes |
| This compound | Storage Temperature | -20°C | |
| Remdesivir | Storage Temperature | -20°C | Stable for ≥ 4 years at this temperature. |
| Remdesivir | Acute Oral Toxicity | Category 4 | Harmful if swallowed. |
| Remdesivir | Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Remdesivir | Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. |
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of unwanted this compound, including the pure compound, solutions, and contaminated labware.
Waste Identification and Segregation
-
Hazardous Waste Determination: Contact your institution's Environmental Health and Safety (EHS) department to confirm the classification of this compound as a hazardous waste according to local, state, and federal regulations.
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, and disposable labware (e.g., pipette tips, gloves, vials), must be segregated from non-hazardous waste. Collect this waste in a designated, compatible hazardous waste container. Do not mix this compound waste with other incompatible chemical waste streams.
Container Selection and Labeling
-
Container: Use a leak-proof container with a secure, tight-fitting lid that is compatible with the chemical nature of the waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste". The label should also include:
-
The full chemical name: "this compound".
-
The approximate quantity or concentration of the waste.
-
The date of waste accumulation.
-
The name of the Principal Investigator (PI) and the laboratory location.
-
Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area within the laboratory.
-
Secondary Containment: It is best practice to place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to prevent the spread of potential leaks.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container.
Disposal
-
EHS Coordination: Once the container is full, or before the accumulation time limit set by your institution, contact your EHS office to request a waste pickup.
-
Incineration: For investigational compounds like this compound, the recommended method of disposal is high-temperature incineration by a licensed hazardous waste vendor.
Experimental Protocols
Specific experimental protocols for the chemical inactivation of this compound for disposal purposes have not been published. Therefore, the most appropriate and compliant method of disposal is through a certified hazardous waste management service, which will typically utilize high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling GS-704277
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for GS-704277, an intermediate alanine metabolite of the antiviral prodrug Remdesivir. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is substantially informed by the safety protocols for its parent compound, Remdesivir, and general best practices for handling nucleotide analogues in a laboratory setting.
I. Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the hazard profile of Remdesivir.[1][2]
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing | To prevent skin exposure. For larger quantities or potential for significant exposure, consider impervious clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | To prevent inhalation of dust or aerosols. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount for the safe handling of this compound.
A. Preparation and Weighing:
-
Designated Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Decontamination: Before starting, ensure the work surface is clean and decontaminated.
-
PPE: Don the appropriate PPE as detailed in the table above.
-
Weighing: If weighing the solid compound, do so carefully to avoid generating dust. Use a microbalance within a ventilated enclosure if possible.
-
Solubilization: this compound is soluble in DMSO.[3] When preparing solutions, add the solvent slowly to the solid to avoid splashing.
B. Experimental Use:
-
Clear Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, solvent, and hazard warnings.
-
Containment: Keep containers sealed when not in use.
-
Avoid Contamination: Use dedicated labware and equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, pipette tips, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
B. Decontamination and Disposal:
-
Decontamination of Work Surfaces: At the end of each procedure, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.
-
Disposal of Waste: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for chemical waste disposal.
IV. Metabolic Pathway of Remdesivir to Active Triphosphate
This compound is a key intermediate in the intracellular metabolic activation of Remdesivir. The following diagram illustrates this pathway.[4]
Caption: Intracellular metabolic activation pathway of Remdesivir.
V. Experimental Workflow for Handling this compound
The following diagram outlines a logical workflow for the safe handling of this compound in a research setting, from receipt of the compound to the final disposal of waste.
Caption: General workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
